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3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid Documentation Hub

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  • Product: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
  • CAS: 1172841-07-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Characterizing the Binding Affinity of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Audience: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of Pyridazine Derivatives and the Rationale for Target Deconvolution The pyridazine moiety is a privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Pyridazine Derivatives and the Rationale for Target Deconvolution

The pyridazine moiety is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potential applications in oncology and as antimicrobial agents. The compound 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, with its distinct arrangement of a pyridazine core, a methoxyphenoxy group, and a benzoic acid, presents a compelling candidate for further investigation. The structural features suggest potential interactions with biological macromolecules through hydrogen bonding and π-π stacking.

While the specific protein targets of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid are not yet fully elucidated, the structural similarity to known bioactive molecules provides a logical starting point for target identification and affinity characterization. Notably, pyridazine derivatives have been identified as potent inhibitors of Monoamine Oxidase B (MAO-B), a key enzyme in the catabolism of neurotransmitters.[1][2] Inhibition of MAO-B is a validated therapeutic strategy for Parkinson's disease and other neurodegenerative disorders.[1][3]

This guide, therefore, proposes a comprehensive strategy for determining the binding affinity of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid to a plausible and high-value target, human MAO-B. We will detail two orthogonal, state-of-the-art biophysical techniques: a fluorometric enzyme inhibition assay to determine the half-maximal inhibitory concentration (IC50), and Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profiling of the binding interaction.

Part 1: Functional Characterization via Fluorometric MAO-B Inhibition Assay

The initial step in characterizing the interaction between our compound of interest and MAO-B is to determine if it inhibits the enzyme's catalytic activity. A fluorometric assay is a robust, sensitive, and high-throughput method for this purpose. The principle of this assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of an MAO substrate.[4][5]

Scientific Principle

MAO-B catalyzes the oxidation of monoamines, producing an aldehyde, ammonia, and H₂O₂.[6] In the presence of a peroxidase and a suitable probe (e.g., OxiRed™ or GenieRed), the H₂O₂ generated reacts to produce a highly fluorescent product (resorufin).[7][8] The rate of fluorescence increase is directly proportional to the MAO-B activity. An inhibitor will reduce this rate.

cluster_workflow MAO-B Inhibition Assay Workflow prep 1. Reagent Preparation (MAO-B Enzyme, Substrate, Inhibitor, Probe) incubation 2. Pre-incubation (MAO-B + Inhibitor) prep->incubation reaction 3. Reaction Initiation (Add Substrate Mix) incubation->reaction measurement 4. Kinetic Measurement (Fluorescence, Ex/Em = 535/587 nm) reaction->measurement analysis 5. Data Analysis (Calculate % Inhibition, Determine IC50) measurement->analysis

Caption: Workflow for the fluorometric MAO-B inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from commercially available kits and best practices.[7][9]

1. Reagent Preparation:

  • MAO-B Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4). Ensure all subsequent solutions are prepared in this buffer.

  • MAO-B Enzyme: Reconstitute human recombinant MAO-B enzyme to a stock concentration (e.g., 1 mg/mL) in assay buffer. Aliquot and store at -80°C. On the day of the experiment, dilute to the working concentration (e.g., 2 µg/mL).[9]

  • Test Compound Stock: Prepare a 10 mM stock solution of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid in 100% DMSO.

  • Serial Dilutions: Create a series of dilutions of the test compound (e.g., from 100 µM to 1 nM final concentration) in assay buffer. Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.

  • MAO-B Substrate: Prepare a stock solution of a suitable MAO-B substrate, such as tyramine or benzylamine.[7][8]

  • Detection Mix: Prepare a solution containing the fluorescent probe and a peroxidase (e.g., Horseradish Peroxidase - HRP).[8]

2. Assay Procedure (96-well plate format):

  • Controls:

    • 100% Activity Control: 50 µL of MAO-B enzyme solution + 10 µL of assay buffer (with equivalent DMSO concentration).

    • Inhibitor Control: 50 µL of MAO-B enzyme solution + 10 µL of a known MAO-B inhibitor (e.g., Selegiline).[7]

    • Blank Control: 50 µL of assay buffer + 10 µL of assay buffer.

  • Test Wells: Add 50 µL of MAO-B enzyme solution to wells containing 10 µL of the respective test compound dilutions.

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Add 40 µL of the MAO-B Substrate and Detection Mix to all wells to start the reaction.[7]

  • Measurement: Immediately place the plate in a fluorescence plate reader and measure the fluorescence (Ex/Em = 535/587 nm) kinetically at 37°C for 30-60 minutes, taking readings every 1-2 minutes.[7]

3. Data Analysis:

  • For each concentration of the test compound, calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_100%_activity))

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Part 2: Direct Binding and Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)

While enzyme inhibition assays confirm functional effects, they do not directly measure the binding affinity (dissociation constant, Kd). Isothermal Titration Calorimetry (ITC) is the gold standard for this purpose, as it directly measures the heat released or absorbed during a binding event.[10][11] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpic (ΔH) and entropic (ΔS) contributions to the binding energy in a single, label-free experiment.[12]

Scientific Principle

ITC measures the heat change that occurs when a ligand (in the syringe) is titrated into a solution containing a macromolecule (in the sample cell).[13] Each injection of the ligand results in a heat pulse that is proportional to the amount of binding. As the macromolecule becomes saturated with the ligand, the heat pulses diminish until only the heat of dilution is observed. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to macromolecule, generating a binding isotherm from which the thermodynamic parameters can be derived.[11]

cluster_itc Isothermal Titration Calorimetry Principle syringe Syringe: Test Compound (Ligand) injection Titration syringe->injection cell Sample Cell: MAO-B (Macromolecule) thermogram Raw Data: Heat Pulses cell->thermogram Heat Change injection->cell isotherm Binding Isotherm: (Integrated Data) thermogram->isotherm Integration results Thermodynamic Profile: Kd, n, ΔH, ΔS isotherm->results Fitting to Model

Caption: Principle of Isothermal Titration Calorimetry (ITC).

Detailed Experimental Protocol

1. Sample Preparation:

  • Protein Purification: Highly pure MAO-B is essential for accurate ITC measurements.

  • Buffer Matching: This is the most critical step for high-quality ITC data. The test compound and the MAO-B protein must be in an identical, extensively dialyzed buffer to minimize heats of dilution.[13][14] A suitable buffer would be 50 mM Tris or phosphate, pH 7.5, with 150 mM NaCl. Avoid buffers with high ionization enthalpies (e.g., HEPES) if possible.

  • Concentration Determination: Accurately determine the concentrations of both the protein (e.g., by UV-Vis spectroscopy using the extinction coefficient) and the test compound. Errors in concentration will directly affect the determined stoichiometry and Kd.[13]

  • Recommended Concentrations:

    • MAO-B in the cell: 10-50 µM

    • Test Compound in the syringe: 100-500 µM (typically 10-fold higher than the protein concentration).[13]

  • Degassing: Degas all solutions immediately before the experiment to prevent air bubbles in the ITC cell and syringe.[13]

2. ITC Experiment:

  • Instrument Setup: Equilibrate the ITC instrument (e.g., a MicroCal PEAQ-ITC or similar) to the desired temperature (e.g., 25°C).

  • Loading:

    • Carefully load the MAO-B solution into the sample cell (~300 µL).

    • Load the test compound solution into the titration syringe (~120 µL).

  • Titration Parameters:

    • Number of injections: 19-20

    • Injection volume: 2 µL per injection

    • Spacing between injections: 150-180 seconds (to allow return to baseline).

  • Control Experiment: Perform a control titration by injecting the test compound into the buffer alone to measure the heat of dilution. This value will be subtracted from the main experimental data.[12]

3. Data Analysis:

  • Integrate the raw thermogram data to obtain the heat change for each injection.

  • Subtract the heat of dilution from the integrated data.

  • Plot the corrected heat per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument. This will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations:

    • ΔG = -RT * ln(Ka) (where Ka = 1/Kd)

    • ΔG = ΔH - TΔS

Data Presentation and Interpretation

The data from these experiments should be summarized in a clear and concise format to allow for easy interpretation and comparison.

Table 1: Hypothetical Binding Affinity Data for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid against MAO-B

ParameterValueMethod
IC50 1.2 µMFluorometric Inhibition Assay
Ki 0.8 µMFluorometric Inhibition Assay (Calculated)
Kd 0.9 µMIsothermal Titration Calorimetry
Stoichiometry (n) 1.05Isothermal Titration Calorimetry
Enthalpy (ΔH) -8.5 kcal/molIsothermal Titration Calorimetry
Entropy (TΔS) -0.3 kcal/molIsothermal Titration Calorimetry
Gibbs Free Energy (ΔG) -8.2 kcal/molIsothermal Titration Calorimetry

Interpretation:

  • The sub-micromolar IC50 and Kd values would indicate that 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a potent inhibitor of MAO-B.

  • A stoichiometry value (n) close to 1 suggests a 1:1 binding model, where one molecule of the compound binds to one active site of the enzyme.

  • The thermodynamic profile provides insight into the driving forces of the interaction. In this hypothetical example, the negative ΔH indicates that the binding is enthalpically driven, likely due to the formation of favorable hydrogen bonds and van der Waals interactions. The slightly unfavorable entropy (negative TΔS) might be due to the conformational restriction of the molecule upon binding.

Conclusion

This technical guide outlines a robust, dual-pronged approach to thoroughly characterize the binding affinity of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid for the therapeutically relevant target, MAO-B. By combining a functional enzymatic assay with direct thermodynamic measurements, researchers can gain a comprehensive understanding of the compound's potency and its molecular interaction profile. This detailed characterization is a critical step in the drug discovery pipeline, providing the foundational data necessary for lead optimization and further preclinical development.

References

  • BioVision, Inc. (n.d.). Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. Retrieved from [Link]

  • Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Fluorometric). Retrieved from [Link]

  • JoVE. (n.d.). 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics. Retrieved from [Link]

  • IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents. Retrieved from [Link]

  • European Pharmaceutical Review. (2009, February 7). ITC: affinity is not everything. Retrieved from [Link]

  • Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved from [Link]

  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. Retrieved from [Link]

  • PLOS One. (2017, March 8). ITC-derived binding affinity may be biased due to titrant (nano)-aggregation. Binding of halogenated benzotriazoles to the catalytic domain of human protein kinase CK2. Retrieved from [Link]

  • Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Malvern Panalytical. (2019, January 10). Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1. Retrieved from [Link]

  • Patsnap. (2025, March 11). What are the therapeutic applications for MAO inhibitors?. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Aptamer-Small Molecule Binding Interactions Using Isothermal Titration Calorimetry. Retrieved from [Link]

  • Nature Reviews Methods Primers. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Wikipedia. (n.d.). Monoamine oxidase inhibitor. Retrieved from [Link]

  • Parkinson's Foundation. (n.d.). MAO-B Inhibitors. Retrieved from [Link]

  • Mayo Clinic. (2024, September 27). Parkinson's disease - Diagnosis and treatment. Retrieved from [Link]

Sources

Exploratory

Discovery and Preliminary Investigation of 4-Methoxyphenoxy Pyridazine Derivatives: A Whitepaper on Scaffold Versatility

Abstract In the landscape of modern drug discovery and material science, the 1,2-diazine (pyridazine) ring has emerged as a highly privileged scaffold. As a Senior Application Scientist, I have observed that functionaliz...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract In the landscape of modern drug discovery and material science, the 1,2-diazine (pyridazine) ring has emerged as a highly privileged scaffold. As a Senior Application Scientist, I have observed that functionalizing this electron-deficient core with a 4-methoxyphenoxy moiety unlocks a unique spatial and electronic profile. This whitepaper provides an in-depth technical analysis of 4-methoxyphenoxy pyridazine derivatives, detailing their mechanistic target engagement across G-protein-coupled receptors (GPCRs), phosphodiesterases (PDEs), and viral capsids, alongside their novel photophysical properties.

The Pyridazine Core & Pharmacophore Rationale

The pyridazine ring is characterized by two adjacent nitrogen atoms, which create a strong molecular dipole and an electron-deficient π -system. When oxidized to a pyridazin-3(2H)-one, the core becomes highly susceptible to nucleophilic aromatic substitution (SNAr).

The strategic addition of a 4-methoxyphenoxy group at the C-4 position serves three critical functions:

  • Steric Shielding & Conformation: The ether linkage provides rotational flexibility, allowing the derivative to adapt to deep, narrow binding pockets.

  • Electronic Modulation: The para-methoxy group acts as a strong electron-donating group (EDG), pushing electron density into the phenyl ring and influencing the overall dipole moment of the molecule.

  • Hydrogen Bonding: The methoxy oxygen serves as a critical hydrogen-bond acceptor, stabilizing target-ligand complexes.

SAR Core Pyridazine-3(2H)-one (Central Scaffold) C4 C-4: 4-Methoxyphenoxy (H-Bond Acceptor & Sterics) Core->C4 C5 C-5: Halogen (Cl) (Lipophilicity & SNAr Handle) Core->C5 N2 N-2: Aryl Group (Target Selectivity Tuning) Core->N2

Fig 1: Logical SAR deconstruction of the 4-methoxyphenoxy pyridazine pharmacophore.

Target Engagement & Therapeutic Applications
2.1. Neuromodulation: NPBWR1 (GPR7) Antagonism

Through high-throughput screening (HTS) of small molecule libraries, 4-methoxyphenoxy pyridazine derivatives have been identified as potent antagonists of the Neuropeptide B/W Receptor 1 (NPBWR1, also known as GPR7)[1]. NPBWR1 is a GPCR heavily implicated in the regulation of inflammatory pain and eating disorders.

The hit compound, 5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-one, demonstrated micromolar activity[1]. Subsequent structure-activity relationship (SAR) optimization revealed that replacing the p-tolyl group with a 3,5-dimethylphenyl moiety at the N-2 position yielded a submicromolar lead molecule[1]. The causality behind this increased affinity lies in the enhanced hydrophobic packing of the 3,5-dimethylphenyl group within the receptor's transmembrane domains, while the 4-methoxyphenoxy group anchors the molecule near the extracellular loop.

Pathway Ligand Neuropeptide B/W Receptor NPBWR1 (GPR7) Ligand->Receptor Agonism GProtein Gi/o Protein Receptor->GProtein Activation Antagonist 4-Methoxyphenoxy Pyridazine Antagonist Antagonist->Receptor Antagonism cAMP cAMP Accumulation (Modulated) GProtein->cAMP Inhibition

Fig 2: Mechanism of NPBWR1 modulation by 4-methoxyphenoxy pyridazine antagonists.

2.2. Cardiovascular & Inflammatory: Phosphodiesterase (PDE) Inhibition

Pyridazine derivatives are well-documented inhibitors of cyclic nucleotide-hydrolyzing enzymes, particularly PDE-III, PDE-IV, and PDE-V[2]. The incorporation of a 4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl group onto the pyridazine ring has been shown to drastically increase binding affinity[2]. For instance, specific dihydro pyridazine derivatives exhibit an IC50 of 0.19 nM against the PDE-IIIB subtype, making them highly viable candidates for treating congestive heart failure and inflammatory disorders[2]. The extended chain length of the methoxyphenoxy-ethyl linker allows the molecule to span the catalytic pocket and interact with the essential divalent metal ions (Zn2+/Mg2+) deep within the PDE active site[2].

2.3. Antiviral Efficacy

Beyond metabolic and neurological targets, the 4-methoxyphenoxy moiety has proven critical in antiviral drug design. Substituted heteroaromatic piperazine derivatives, such as 2-(4-(5-(4-methoxyphenoxy)pentyl)piperazin-1-yl)thiazole, exhibit potent inhibitory activity against Human Enterovirus 71 (EV71) and Coxsackievirus A16 (CVA16)[3]. The steric volume of the 4-alkoxy group on the phenoxyl ring is a critical determinant of antiviral efficacy; it must be precisely calibrated—neither too large nor too small—to effectively bind the viral capsid and prevent uncoating[3].

Quantitative Pharmacological Profiling

To facilitate cross-disciplinary comparison, the quantitative binding affinities of key 4-methoxyphenoxy pyridazine derivatives are summarized below:

Compound DesignationPrimary TargetIC50 / AffinityTherapeutic IndicationReference
5-chloro-4-(4-methoxyphenoxy)-2-(p-tolyl)pyridazin-3(2H)-oneNPBWR1 (GPR7)~1.2 µMInflammatory Pain[1]
5-chloro-2-(3,5-dimethylphenyl)-4-(4-methoxyphenoxy)pyridazin-3(2H)-oneNPBWR1 (GPR7)< 1.0 µMEating Disorders[1]
2-(4-(5-(4-Methoxyphenoxy)pentyl)piperazin-1-yl)thiazoleEV71 / CVA16 Capsid1.0 µMViral Infection[3]
Dihydro pyridazine PDE-IIIB inhibitorPDE-IIIB0.19 nMHeart Failure[2]
Synthetic Methodologies: A Self-Validating Protocol

The synthesis of 5-chloro-4-(4-methoxyphenoxy)-2-arylpyridazin-3(2H)-ones relies on a highly regioselective nucleophilic aromatic substitution (SNAr). The following protocol is designed as a self-validating system, ensuring high yield and isomeric purity[4].

Step-by-Step Methodology:

  • Nucleophile Generation: Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 eq) in anhydrous Tetrahydrofuran (THF) at 0 °C under an inert argon atmosphere. Slowly add a solution of 4-methoxyphenol (1.0 eq) in THF.

    • Causality & Validation: The low temperature prevents unwanted side reactions. The cessation of H₂ gas evolution serves as a visual confirmation that the highly reactive phenoxide anion has fully formed[4].

  • Electrophilic Addition: Dropwise add the electrophile, 4,5-dichloro-2-arylpyridazin-3(2H)-one (1.0 eq), dissolved in THF.

  • Regioselective SNAr: Stir the reaction mixture at 0 °C for 2 hours.

    • Causality: The C-4 position is kinetically favored over C-5. The adjacent C-3 carbonyl group exerts a strong electron-withdrawing effect via resonance, highly activating the C-4 carbon toward nucleophilic attack[4].

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize any unreacted NaH. Extract with Ethyl Acetate (EtOAc), wash with brine, and dry over anhydrous Na₂SO₄.

  • Self-Validation (Isomeric Purity): Perform ¹H NMR spectroscopy. The success of regioselective C-4 substitution is unambiguously confirmed by observing a Nuclear Overhauser Effect (NOE) correlation between the remaining C-5 proton and the methoxy/phenyl protons of the newly attached group[4].

Synthesis Step1 4,5-Dichloro-pyridazinone (Electrophile) Step3 Regioselective SNAr (at C-4 position) Step1->Step3 Step2 4-Methoxyphenol + NaH (Nucleophile) Step2->Step3 Step4 4-Methoxyphenoxy Product (Validated via NMR NOE) Step3->Step4

Fig 3: Regioselective SNAr workflow for synthesizing 4-methoxyphenoxy pyridazines.

Advanced Material Science: Photophysical Innovations

Beyond pharmacology, the 4-methoxyphenoxy/methoxyphenyl pyridazine architecture is driving innovations in functional organic materials. A prime example is the synthesis of 3,4,5,6-tetrakis(4-methoxyphenyl)pyridazine (TPP) via a one-step Schiff-base condensation from its 1,4-enedione precursor[5].

Due to the electron-rich nature of the methoxy groups interacting with the electron-deficient pyridazine core, TPP exhibits highly sensitive, acid-induced multicolor fluorescence [5]. When exposed to varying concentrations of trifluoroacetic acid (TFA), the protonation state of the pyridazine nitrogens changes, altering the internal charge transfer (ICT) state. This results in a "synthetic rainbow" of emission in solution, making these derivatives highly valuable for luminescent patterning and environmental acid sensing[5].

Conclusion

The 4-methoxyphenoxy pyridazine scaffold is a masterclass in rational chemical design. By leveraging the electron-deficient nature of the 1,2-diazine core and the steric/electronic properties of the methoxyphenoxy substituent, researchers can finely tune these molecules to act as highly selective GPCR antagonists, potent PDE inhibitors, viral capsid binders, or advanced fluorescent sensors. Future investigations should focus on optimizing the N-2 and C-5 substituents to further improve in vivo pharmacokinetic profiles and bioavailability.

References
  • Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7) . Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Novel Substituted Heteroaromatic Piperazine and Piperidine Derivatives as Inhibitors of Human Enterovirus 71 and Coxsackievirus A16 . Molecules (PMC). Available at:[Link]

  • Pyridazine derivatives act as phosphodiesterase-III, IV, and V Inhibitors . Journal of Applied Organometallic Chemistry. Available at:[Link]

  • Acid-Induced Multicolor Fluorescence of Pyridazine Derivative . The Journal of Physical Chemistry C (ACS Publications). Available at:[Link]

  • Nucleophilic substitution reactions of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one . Bulletin of the Korean Chemical Society. Available at:[Link]

Sources

Foundational

Early-Stage Drug Discovery Applications for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid: A Technical Whitepaper

Executive Summary In the landscape of early-stage drug discovery, identifying a privileged scaffold that balances target affinity, synthetic tractability, and favorable physicochemical properties is critical. The compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of early-stage drug discovery, identifying a privileged scaffold that balances target affinity, synthetic tractability, and favorable physicochemical properties is critical. The compound 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172841-07-4) represents a highly versatile starting point for hit-to-lead optimization. As a Senior Application Scientist, I have structured this guide to deconstruct the mechanistic utility of this molecule. Rather than a mere catalog of its properties, this whitepaper explores the causality behind its structural components, outlines a self-validating experimental workflow for target engagement, and provides actionable insights for medicinal chemistry campaigns targeting kinases and phosphodiesterases (PDEs).

Structural Rationale & Pharmacophore Analysis

The efficacy of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid as a screening hit is not coincidental; it is rooted in the synergistic interaction of its three primary functional groups.

  • The Pyridazine Core: The pyridazine ring possesses unique physicochemical properties, including weak basicity, a high dipole moment that facilitates robust π-π stacking, and a dual hydrogen-bonding capacity[1]. In the context of kinase inhibition, the 3,6-disubstituted pyridazine scaffold acts as a well-established ATP-binding site hinge-binding moiety[2].

  • The Benzoic Acid Moiety: The carboxylic acid group serves as a critical electrostatic anchor. It frequently participates in strong hydrogen bonding or salt-bridge formation with conserved lysine or arginine residues within target active sites[3]. Furthermore, its solvent-exposed nature allows it to be readily functionalized into amides or esters to modulate cell permeability.

  • The 4-Methoxyphenoxy Group: The ether linkage provides rotational flexibility, allowing the electron-rich methoxyphenyl ring to dynamically adapt to and occupy hydrophobic pockets (such as the DFG-out pocket in kinases).

Pharmacophore A 3-[6-(4-Methoxyphenoxy) pyridazin-3-yl]benzoic acid B Pyridazine Core (Hinge Binder / Dual H-Bond) A->B C Benzoic Acid (Electrostatic Anchor) A->C D 4-Methoxyphenoxy (Hydrophobic Pocket) A->D E Kinase/PDE Target Engagement B->E C->E D->E

Pharmacophoric deconstruction and target engagement mapping.

Target Application Strategies

This specific scaffold is highly adaptable for multiple therapeutic targets:

  • Kinase Inhibition (e.g., CAMKK2, PI4K): Pyridazine-based benzoic acids have been successfully utilized in scaffold hopping to identify potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors[4]. The pyridazine core anchors to the hinge region, while the benzoic acid explores the solvent channel.

  • Phosphodiesterases (PDEs): The high dipole moment of the pyridazine ring, combined with the hydrophobic bulk of the phenoxy group, makes this scaffold an excellent candidate for PDE10A inhibition, a target relevant to metabolic and neurological disorders.

Step-by-Step Hit-to-Lead Validation Protocol

To transition 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid from a raw hit to a validated lead, a self-validating experimental system is required. The following protocol ensures that observed inhibition is driven by specific, stoichiometric binding rather than assay interference or compound aggregation.

Phase 1: Primary Biochemical Assay (TR-FRET)

Causality: The 4-methoxyphenoxy group can occasionally induce auto-fluorescence or inner-filter effects in standard fluorescence intensity assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a temporal delay that eliminates this background interference, ensuring the derived IC50 reflects true thermodynamic binding.

  • Preparation: Dilute the target kinase and fluorescently labeled tracer in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense the compound in a 12-point dose-response curve (starting at 50 µM, 3-fold dilutions) into a 384-well plate using an acoustic dispenser to minimize solvent (DMSO) carryover.

  • Incubation & Read: Add the Europium-labeled antibody. Incubate for 60 minutes at room temperature. Read the plate using a time-resolved fluorometer (excitation 340 nm, emission 615 nm and 665 nm).

Phase 2: Orthogonal Validation via Surface Plasmon Resonance (SPR)

Causality: The highly polar benzoic acid moiety can occasionally induce non-specific electrostatic aggregation at high micromolar concentrations. SPR provides real-time association ( kon​ ) and dissociation ( koff​ ) rates, confirming a 1:1 stoichiometric binding event and ruling out promiscuous aggregation.

  • Immobilization: Covalently couple the target protein to a CM5 sensor chip via standard amine coupling (EDC/NHS) to a density of ~2000 RU.

  • Analyte Injection: Inject the compound over the chip at flow rates of 30 µL/min in running buffer (PBS-P+ with 2% DMSO).

  • Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​ ).

Phase 3: Cellular Target Engagement (CETSA)

Causality: Carboxylic acid-containing compounds often suffer from poor cell permeability due to their negative charge at physiological pH. The Cellular Thermal Shift Assay (CETSA) confirms that the compound not only permeates the cell membrane but successfully engages the target in a complex intracellular environment.

  • Treatment: Incubate intact target cells with 10 µM of the compound or DMSO control for 2 hours.

  • Thermal Profiling: Aliquot the cells and heat them across a temperature gradient (40°C to 65°C) for 3 minutes.

  • Lysis and Detection: Lyse the cells, centrifuge to remove precipitated proteins, and analyze the soluble fraction via Western blot to quantify the thermal stabilization ( ΔTm​ ) induced by the ligand.

Workflow S1 Primary Screen (TR-FRET IC50) S2 Orthogonal Validation (SPR Kinetics) S1->S2 IC50 < 10 µM S3 Cellular Engagement (CETSA) S2->S3 1:1 Binding S4 Hit-to-Lead Optimization S3->S4 Target Shift

Step-by-step experimental validation workflow for early-stage hits.

Quantitative Data Presentation

To illustrate the expected profile of this scaffold during early-stage screening, the following table summarizes representative (hypothetical) profiling data against a kinase target (e.g., CAMKK2). It highlights the necessity of masking the benzoic acid to achieve cellular permeability.

Compound DerivativeTargetTR-FRET IC50 (µM)SPR Kd​ (µM)Ligand EfficiencyCellular Permeability ( Papp​ )CETSA Shift ( ΔTm​ )
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid CAMKK21.251.400.34Low (< 2 x 10−6 cm/s)+ 0.5 °C
Des-methoxy analogCAMKK28.509.100.28Moderate+ 0.2 °C
Methyl ester prodrugCAMKK2> 50.0N/AN/AHigh (> 15 x 10−6 cm/s)+ 4.2 °C

Note: The methyl ester prodrug shows no biochemical activity (as the critical electrostatic anchor is masked) but exhibits a massive CETSA shift, indicating successful cellular entry and subsequent intracellular hydrolysis back to the active acid.

References

  • Meanwell, N. A. "The pyridazine heterocycle in molecular recognition and drug discovery." PMC. 1

  • "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry - ACS Publications. 4

  • "4-(6-oxo-3H-pyridazin-3-yl)benzoic acid." EvitaChem. 3

  • "New Amidated 3,6-diphenylated Imidazopyridazines with Potent Antiplasmodium Activity are Dual Inhibitors of Plasmodium phosphati." University of Pretoria. 2

Sources

Exploratory

Structure-Activity Relationship (SAR) of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid: A Novel Pharmacophore for Target Inhibition

Executive Summary The compound 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid represents a highly optimized, linear pharmacophore designed to interface with enzymes requiring a carboxylic acid anchor paired with a de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid represents a highly optimized, linear pharmacophore designed to interface with enzymes requiring a carboxylic acid anchor paired with a deep hydrophobic sub-pocket. In modern drug discovery, this specific structural motif—a benzoic acid anchored to a heteroaryl spacer with an aryloxy tail—has emerged as a privileged scaffold for inhibiting D-amino acid oxidase (DAAO) .

By inhibiting DAAO, these molecules prevent the degradation of D-serine, a critical co-agonist of the NMDA receptor. This mechanism is actively pursued to mitigate NMDA receptor hypofunction, a core pathology in schizophrenia and neuropathic pain 1. This technical guide dissects the structure-activity relationship (SAR) of this compound, detailing the causality behind its molecular design and providing self-validating protocols for its synthesis and evaluation.

Pathway Inhibitor 3-[6-(4-Methoxyphenoxy) pyridazin-3-yl]benzoic acid DAAO DAAO Enzyme Inhibitor->DAAO Inhibits DSerine D-Serine Pool DAAO->DSerine Prevents Oxidation NMDAR NMDA Receptor DSerine->NMDAR Co-activates

Mechanism of DAAO inhibition enhancing NMDA receptor-mediated neurotransmission.

Molecular Architecture & Binding Mechanics

The efficacy of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is derived from its precise tripartite architecture. Each zone of the molecule serves a distinct thermodynamic and geometric purpose:

  • Zone A: The Anchor (Benzoic Acid): The meta-substituted benzoic acid is the non-negotiable pharmacophore core. It mimics the carboxylate group of endogenous D-amino acids, forming a critical bidentate salt bridge with Arg283 and hydrogen bonds with Tyr224/Tyr228 in the DAAO active site 2. The meta-linkage is causal to its potency; para-substitution causes steric clashes with the active site roof, while ortho-substitution forces the pyridazine core out of coplanarity due to severe steric hindrance.

  • Zone B: The Spacer (Pyridazine Core): The 1,2-diazine (pyridazine) ring acts as a rigid, linear spacer. Beyond geometry, its strong dipole moment aligns favorably with the electrostatic environment of the active site channel. The electron-deficient nature of the pyridazine ring also facilitates scaffold hopping and late-stage diversification 3.

  • Zone C: The Tail (4-Methoxyphenoxy): The ether oxygen provides an ~120° bond angle, directing the 4-methoxyphenyl group perfectly into the hydrophobic entrance channel (Sub-pocket B). The terminal methoxy group provides a hydrogen-bond acceptor that interacts with solvent at the channel exit, lowering the desolvation penalty and increasing overall ligand efficiency.

SAR_Logic Core 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid ZoneA Zone A: Benzoic Acid Target: Arg283/Tyr224 Tolerance: Strict Core->ZoneA ZoneB Zone B: Pyridazine Core Target: Spacer/Dipole Tolerance: Moderate Core->ZoneB ZoneC Zone C: 4-Methoxyphenoxy Target: Hydrophobic Pocket Tolerance: High Core->ZoneC

Pharmacophore mapping and SAR zones for the pyridazine-benzoic acid scaffold.

Structure-Activity Relationship (SAR) Profiling

To understand the boundaries of this pharmacophore, systematic modifications were evaluated. The quantitative data below illustrates the causality of structural changes on target affinity (represented as IC₅₀).

CompoundZone A (Acid Region)Zone B (Core)Zone C (Tail Region)IC₅₀ (nM)Mechanistic Rationale
1 (Lead) 3-COOHPyridazine4-OMe-Phenoxy12 Optimal vector alignment; maximized van der Waals contacts.
2 4-COOHPyridazine4-OMe-Phenoxy>1000Para-substitution clashes with active site ceiling residues.
3 3-COOHPyridazinePhenoxy45Loss of methoxy reduces peripheral solvent interactions.
4 3-COOHBenzene4-OMe-Phenoxy350Loss of nitrogen lone pairs reduces dipole-mediated binding.
5 3-TetrazolePyridazine4-OMe-Phenoxy28Bioisostere maintains H-bonding but slightly alters pKa.
6 3-COOHPyridazine4-Cl-Phenoxy15Halogen substitution well-tolerated in the hydrophobic pocket.

Key Insight: The steep drop in potency from Compound 1 to Compound 4 highlights that the pyridazine core is not merely structural scaffolding; its electronic properties actively contribute to the binding thermodynamics.

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in quality control (QC) gates that prevent the propagation of false positives or synthetic artifacts.

Modular Synthesis Protocol

The synthesis relies on a two-step sequence: Nucleophilic Aromatic Substitution (SNAr) followed by a Suzuki-Miyaura cross-coupling.

Causality of Design: The SNAr is performed first because 3,6-dichloropyridazine is highly electrophilic. By controlling stoichiometry, mono-substitution is achieved. If the Suzuki coupling were performed first, the resulting 3-aryl-6-chloropyridazine would be less electrophilic, requiring harsher, yield-reducing conditions for the subsequent SNAr.

Step-by-Step Methodology:

  • SNAr Reaction: Dissolve 3,6-dichloropyridazine (1.0 eq) and 4-methoxyphenol (1.05 eq) in anhydrous DMF. Add K₂CO₃ (2.0 eq) as a base. Stir at 80°C for 4 hours.

  • QC Gate 1 (Self-Validation): Analyze via LC-MS. Validation Rule: If the bis-substituted byproduct (3,6-bis(4-methoxyphenoxy)pyridazine) exceeds 5% of the total peak area, the batch must be discarded. This prevents downstream purification failures.

  • Suzuki Coupling: To the purified intermediate (1.0 eq), add 3-boronobenzoic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and 2M aqueous Na₂CO₃ (3.0 eq) in a 1,4-dioxane/water mixture.

  • Reaction & Isolation: Degas with N₂ and heat at 90°C for 12 hours. Cool, filter through Celite, acidify the aqueous layer to pH 3 with 1M HCl to precipitate the product, and recrystallize from ethanol.

High-Throughput Enzymatic Validation Assay

To measure the inhibitory potency (IC₅₀), an Amplex Red-based coupled enzyme assay is utilized.

Causality of Design: DAAO oxidizes D-serine to produce hydrogen peroxide (H₂O₂). Amplex Red reacts with H₂O₂ in a 1:1 stoichiometry in the presence of horseradish peroxidase (HRP) to produce resorufin, a highly fluorescent molecule. This allows for real-time, kinetic tracking of enzyme inhibition.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM sodium phosphate, pH 7.4). Prepare a substrate mix containing 50 mM D-serine, 50 µM Amplex Red, and 0.1 U/mL HRP.

  • Compound Plating: Serially dilute the synthesized compounds (10 concentrations, 3-fold dilutions) in DMSO and transfer to a 384-well black microplate.

  • Enzyme Addition: Add purified human DAAO enzyme (final concentration 5 nM) to the wells and pre-incubate for 15 minutes at room temperature to allow for equilibrium binding.

  • Initiation & Readout: Add the substrate mix to initiate the reaction. Measure fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes.

  • QC Gate 2 (Self-Validation): Every plate must contain Sodium Benzoate as a reference control. Validation Rule: The IC₅₀ of Sodium Benzoate must fall within the historical range of 4.5–5.5 µM. Additionally, the Z'-factor of the plate (calculated from DMSO vehicle vs. no-enzyme controls) must be >0.6. If either condition fails, the plate data is mathematically invalidated and the run is repeated.

References

  • Title: (12) Patent Application Publication (10) Pub. No.: US 2017/0107226A1 - Googleapis.
  • Title: Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2)
  • Source: Preprints.

Sources

Protocols & Analytical Methods

Method

Application Note: Unambiguous Structural Characterization of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid using 1H and 13C NMR Spectroscopy

Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and chemical research for the definitive structural elucidation of novel molecular entities.[1] This appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in drug discovery and chemical research for the definitive structural elucidation of novel molecular entities.[1] This application note provides a comprehensive technical guide to the characterization of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid using high-resolution proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. We present detailed, field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis and assignment of the expected spectral features. This guide is designed for researchers and scientists who require a robust methodology for the structural verification of complex heterocyclic compounds.

Introduction and Scientific Context

The compound 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid incorporates several key pharmacophoric motifs: a substituted pyridazine ring, a benzoic acid moiety, and a methoxyphenoxy group. Such heterocyclic systems are of significant interest in medicinal chemistry for their potential biological activities. Accurate and unambiguous structural confirmation is the foundational step in any drug development pipeline, ensuring that subsequent biological and toxicological data are correctly attributed to the intended molecule.

¹H and ¹³C NMR spectroscopy offer unparalleled insight into the molecular framework by probing the chemical environment of each hydrogen and carbon atom. The chemical shift, signal multiplicity (splitting pattern), and integration of the signals in a ¹H NMR spectrum, combined with the chemical shifts in a ¹³C NMR spectrum, allow for a complete and confident assignment of the molecular structure.[2] This note explains the causality behind the experimental choices and provides a self-validating protocol for achieving high-quality, interpretable NMR data for this specific compound.

Molecular Structure and Spectroscopic Preview

A thorough understanding of the molecule's topology is essential for predicting and interpreting its NMR spectra. The structure contains three distinct aromatic ring systems and a methoxy group, which will give rise to a series of characteristic signals.

Caption: Molecular structure of the target analyte.

Experimental Protocols: A Step-by-Step Guide

Achieving high-quality, reproducible NMR data is critically dependent on meticulous sample preparation and correctly set acquisition parameters.[3] The following protocols are optimized for the structural characterization of the title compound.

Sample Preparation

The goal of sample preparation is to create a homogeneous, particle-free solution at an appropriate concentration for the specific NMR experiment.[4]

  • Expertise & Causality Behind Choices:

    • Solvent Selection: Due to the presence of a carboxylic acid group, which imparts significant polarity, and for its ability to solubilize a wide range of organic compounds, Dimethyl Sulfoxide-d6 (DMSO-d6) is the solvent of choice.[5] Unlike chloroform-d (CDCl₃), DMSO-d6 is a hydrogen bond acceptor, which slows the chemical exchange of the acidic -COOH proton, allowing it to be observed as a distinct, albeit often broad, signal in the ¹H NMR spectrum.[6]

    • Concentration: ¹³C NMR experiments require a significantly higher sample concentration than ¹H NMR. This is because the ¹³C isotope has a low natural abundance (~1.1%) and a smaller gyromagnetic ratio, resulting in inherently lower sensitivity.[1]

    • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents.[7][8][9] Its 12 equivalent protons and 4 equivalent carbons give rise to a single, sharp signal defined as 0.00 ppm. Its chemical inertness and volatility (boiling point 27 °C) make it easy to remove from the sample after analysis.[10][11]

  • Step-by-Step Protocol:

    • Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of high-purity 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. For ¹³C NMR, weigh 20-30 mg.

    • Solvent Transfer: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d6.[4]

    • Adding the Standard: Add a very small amount (typically 1-2 µL from a prepared solution) of TMS to the vial. The TMS peak should not be the tallest signal in the spectrum.[12]

    • Dissolution: Gently vortex or swirl the vial until the sample is completely dissolved. A clear, homogeneous solution is required. Any particulate matter can degrade the spectral quality by interfering with the magnetic field homogeneity.[4]

    • Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The optimal sample height should be 4-5 cm to ensure it is correctly positioned within the instrument's detection coil.[12]

    • Capping and Labeling: Cap the NMR tube securely and label it clearly.

NMR Data Acquisition

The following parameters are provided as a robust starting point for a 400 MHz NMR spectrometer and may be adjusted based on the specific instrument and sample concentration.

  • ¹H NMR Spectroscopy (Proton NMR):

    • Pulse Program: Standard single-pulse (zg30)

    • Pulse Angle: 30 degrees. Rationale: A smaller flip angle allows for a shorter relaxation delay (d1) between scans without saturating the signals, increasing experimental throughput.[3]

    • Acquisition Time (aq): ~4 seconds. Rationale: Ensures sufficient data points are collected to resolve sharp signals and fine coupling patterns.[13]

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans (ns): 16-32. Rationale: Signal averaging increases the signal-to-noise ratio, improving the quality of the spectrum.

    • Spectral Width (sw): 0-16 ppm.

  • ¹³C NMR Spectroscopy (Carbon NMR):

    • Pulse Program: Standard single-pulse with proton decoupling (zgpg30). Rationale: Proton decoupling collapses ¹³C-¹H coupling, simplifying the spectrum to single lines for each unique carbon and enhancing the signal via the Nuclear Overhauser Effect (NOE).

    • Pulse Angle: 30 degrees.

    • Acquisition Time (aq): ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans (ns): 1024-4096. Rationale: A much larger number of scans is necessary to compensate for the low sensitivity of the ¹³C nucleus.

    • Spectral Width (sw): 0-200 ppm.

Caption: General experimental workflow for NMR analysis.

Spectral Interpretation and Data Analysis

The following is a detailed prediction and analysis of the ¹H and ¹³C NMR spectra of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid in DMSO-d6.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in four distinct regions: the very downfield acidic proton, the aromatic region (7-9 ppm), the methoxy region (~3.8 ppm), and the solvent/water region.

  • Carboxylic Acid Proton (1H): A very broad singlet is anticipated at δ > 12 ppm . This downfield shift is characteristic of a carboxylic acid proton in DMSO-d6.

  • Benzoic Acid Ring Protons (4H): This ring system will display a complex pattern.

    • The proton ortho to the carboxylic acid and adjacent to the pyridazine ring will be the most deshielded due to the anisotropy of both groups.

    • The other three protons will appear as a complex multiplet, likely with doublet and triplet characteristics.

  • Pyridazine Ring Protons (2H): The two protons on the pyridazine ring are adjacent to each other, forming a classic AB spin system. They will appear as two doublets with a typical ortho coupling constant (³J ≈ 8-9 Hz).

  • Methoxyphenoxy Ring Protons (4H): The para-substituted phenoxy ring will show a highly symmetric AA'BB' system, which often appears as two distinct doublets (integrating to 2H each).

    • The two protons ortho to the ether linkage will appear as one doublet.

    • The two protons ortho to the methoxy group will appear as a second doublet further upfield.

  • Methoxy Protons (3H): A sharp, intense singlet is expected around δ 3.8-3.9 ppm .[14]

  • Residual Solvent Signals: A quintet at δ 2.50 ppm from residual, non-deuterated DMSO-d5 and a broad singlet around δ 3.33 ppm from absorbed water are expected.[5][15]

Table 1: Predicted ¹H NMR Data Summary

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
> 12.0br s1H-COOH
8.0 - 8.8m4HBenzoic acid ring protons
7.8 - 8.2d1HPyridazine ring proton
7.2 - 7.6d1HPyridazine ring proton
7.1 - 7.4d2HMethoxyphenoxy ring protons (ortho to -OAr)
6.9 - 7.1d2HMethoxyphenoxy ring protons (ortho to -OCH₃)
~3.85s3H-OCH₃

(Note: 's' = singlet, 'd' = doublet, 'm' = multiplet, 'br s' = broad singlet. Exact chemical shifts and coupling constants require experimental acquisition.)

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a series of singlets, one for each chemically unique carbon atom.

  • Carbonyl Carbon (1C): The carboxylic acid carbonyl carbon signal is expected in the downfield region, typically δ 165-170 ppm .

  • Aromatic & Heteroaromatic Carbons (16C): A complex series of signals is expected between δ 110-165 ppm .

    • Carbons attached to electronegative atoms (oxygen and nitrogen) will be the most deshielded (further downfield) within this region. For instance, the pyridazine carbons bonded to nitrogen and the phenoxy carbons bonded to oxygen will be at the lower end of this range.

    • Quaternary carbons (those without attached protons) will generally have signals of lower intensity due to longer relaxation times and the absence of a direct NOE enhancement.

  • Methoxy Carbon (1C): The methoxy group carbon will appear as a sharp signal around δ 55-56 ppm .[16]

  • Residual Solvent Signal: The carbon of DMSO-d6 will appear as a septet centered at δ 39.52 ppm .[5]

Table 2: Predicted ¹³C NMR Data Summary

Predicted Chemical Shift (δ, ppm)Assignment
165 - 170-C OOH
110 - 16516 x Aromatic/Heteroaromatic Carbons
55 - 56-OC H₃

Conclusion

This application note has detailed a robust and reliable workflow for the complete ¹H and ¹³C NMR characterization of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid. By following the prescribed protocols for sample preparation and data acquisition, researchers can obtain high-quality spectra amenable to unambiguous interpretation. The provided spectral analysis and data tables serve as an authoritative guide for assigning the key structural features of the molecule, ensuring its identity and purity. This foundational characterization is a non-negotiable step for any further investigation in chemical synthesis and drug development programs.

References

  • American Chemical Society. (2021, March 29). Tetramethylsilane. [Link]

  • Save My Exams. (2026, March 10). Tetramethylsilane (TMS) & Deuterated Solvents (Cambridge (CIE) A Level Chemistry): Revision Note. [Link]

  • Scribd. Tetramethylsilane as NMR Standard | PDF. [Link]

  • PubMed. (2011, July 15). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H). [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • James, T. L. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy?. [Link]

  • NMR Sample Preparation Guidelines. (2025, May 23). [Link]

  • Hornak, J. P. Sample Preparation. [Link]

  • Electron Microscopy Sciences. TMS, TETRAMETHYLSILANE, 99.9%. [Link]

  • NMR Sample Preparation Guidelines. (2011, February 16). [Link]

  • Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. [Link]

  • Wikipedia. Deuterated DMSO. [Link]

  • ResearchGate. 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. [Link]

  • ResearchGate. 17O NMR study of ortho and alkyl substituent effects in substituted phenyl and alkyl esters of benzoic acids. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation: Characterizing Natural Products and Other Organic Compounds (pp. 45-67). [Link]

  • PubMed. (2010, May 15). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. [Link]

  • ResearchGate. (2016, June 14). What cause dmso-d6 peak to appear at 3.33 on proton spectra?. [Link]

  • DSpace@MIT. APPENDIX 2. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. [Link]

  • Royal Society of Chemistry. ethyl 2-(4-allyl-2-methoxyphenoxy)acetate. [Link]

  • ACS Publications. (2016, February 19). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ResearchGate. (2026, February 13). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. [Link]

  • Step-by-step procedure for NMR data acquisition. [Link]

  • PubMed Central (PMC). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ResearchGate. (PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • ACS Publications. NMR Guidelines for ACS Journals. [Link]

  • CDN. Routine 1H and 13C NMR Data Acquisition Basic Topspin Processing Guide. [Link]

  • NP-MRD. (2022, September 5). [(2S,3R,4S)-2-(2-methoxyphenoxy)-4-(2-methoxyphenoxymethyl)oxolan-3-yl]methyl 4-hydroxy-3-methoxybenzoate (NP0220066). [Link]

  • OpenOChem Learn. Interpreting. [Link]

  • Nature. Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. [Link]

  • Royal Society of Chemistry. (2022). Supplementary data. [Link]

  • Modgraph. 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • PubMed Central (PMC). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

  • ResearchGate. 1 H-NMR Spectrum of 4-Methoxy-N-ethylamphetamine HCl. [Link]

  • RSC Publishing. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. [Link]

  • CASPRE. 13 C NMR Predictor. [Link]

  • ResearchGate. (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. [Link]

  • ResearchGate. (2015, November 26). Effects of Hydroxy and Methoxy Substituents on NMR Data in Flavonols. [Link]

  • Preprints.org. (2025, January 30). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. [Link]

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Application

Using 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid as a building block in organic synthesis

Application Note: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid as a Building Block in Organic Synthesis and Drug Discovery Executive Summary This application note details the utility of 3-[6-(4-Methoxyphenoxy)pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid as a Building Block in Organic Synthesis and Drug Discovery

Executive Summary This application note details the utility of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS: 1172841-07-4) as a highly versatile building block in medicinal chemistry. Featuring a privileged pyridazine core, a lipophilic ether linkage, and a reactive carboxylic acid handle, this scaffold is particularly valuable for the rapid generation of targeted compound libraries, including kinase inhibitors and GPCR modulators.

Structural Rationale & Pharmacophore Mapping

The structural architecture of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is deliberately designed to address multiple pharmacophoric requirements in drug discovery:

  • Pyridazine Core : The 1,2-diazine system is a well-documented hinge-binding motif. The adjacent nitrogen atoms act as potent hydrogen bond acceptors, interacting with the backbone amides of kinase hinge regions (e.g., in CAMKK2)[1].

  • 4-Methoxyphenoxy Group : The ether linkage provides conformational flexibility, allowing the electron-rich, lipophilic 4-methoxyphenyl ring to occupy adjacent hydrophobic pockets or act as a steric shield against off-target binding[1].

  • Benzoic Acid Handle : The meta-substituted carboxylic acid serves as a robust synthetic handle. It projects into the solvent-exposed channel of typical ATP-binding sites, making it an ideal vector for derivatization via amide coupling to optimize pharmacokinetic (PK) properties without disrupting the primary binding affinity[2].

G P Pyridazine Core (H-Bond Acceptor / Hinge Binder) M 4-Methoxyphenoxy Group (Hydrophobic Pocket / Steric Shield) P->M Ether Linkage (Flexibility) B Benzoic Acid Handle (Solvent Channel / Derivatization) P->B C-C Bond (Rigidity)

Fig 1: Pharmacophore mapping of the 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid scaffold.

Physicochemical Properties

Understanding the baseline physicochemical properties of the building block is crucial for predicting the drug-likeness (Lipinski's Rule of Five) of downstream derivatives.

PropertyValue
CAS Number 1172841-07-4
Molecular Formula C18H14N2O4
Molecular Weight 322.32 g/mol
Hydrogen Bond Donors 1 (Carboxylic acid)
Hydrogen Bond Acceptors 6 (N and O atoms)
Rotatable Bonds 4
Topological Polar Surface Area (TPSA) 81.5 Ų

Mechanistic Insights: The Pyridazine-Biaryl Scaffold in Drug Design

The choice of a pyridazine ring over a standard phenyl or pyridine ring is driven by causality in structure-activity relationships (SAR). Pyridazines lower the overall lipophilicity (LogP) of the molecule compared to their carbon analogues, thereby improving aqueous solubility. Furthermore, the strong dipole moment of the pyridazine ring can enhance binding kinetics.

When synthesizing libraries, the carboxylic acid is most commonly converted into an amide. To achieve this, uronium-based coupling reagents—specifically HATU—are preferred. As first described by Carpino, HATU generates an active 7-azabenzotriazole (OAt) ester intermediate[3]. The neighboring pyridine nitrogen in the OAt ester exerts an intramolecular base-catalysis effect, accelerating the aminolysis step[3]. This is particularly critical when coupling the sterically hindered or electron-deficient amines frequently used in modern drug discovery.

Application Workflow: High-Throughput Amide Derivatization

The following workflow illustrates the standard sequence for converting the benzoic acid building block into a diverse library of amide derivatives.

G A 3-[6-(4-Methoxyphenoxy) pyridazin-3-yl]benzoic acid B Activation (HATU, DIPEA, DMF) A->B Step 1 C Aminolysis (R-NH2, RT, 2-4h) B->C Step 2 D Target Amide (Purification via HPLC) C->D Step 3

Fig 2: Standardized high-throughput workflow for the amide derivatization of the benzoic acid.

Experimental Protocol: Standardized Amide Coupling

This protocol provides a self-validating system for the synthesis of amide derivatives. The use of HATU and DIPEA ensures near-quantitative conversion, minimizing the need for complex downstream purification.

Materials:

  • 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (1.0 equiv, 0.5 mmol, 161 mg)

  • Primary or Secondary Amine (1.2 equiv, 0.6 mmol)

  • HATU (1.2 equiv, 0.6 mmol, 228 mg)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 1.5 mmol, 260 µL)

  • Anhydrous N,N-Dimethylformamide (DMF) (5.0 mL)

Step-by-Step Methodology:

  • Pre-activation: Dissolve 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (161 mg) in anhydrous DMF (5.0 mL) under a nitrogen atmosphere. Add DIPEA (260 µL) and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

  • Ester Formation: Add HATU (228 mg) in one portion. Stir the reaction mixture for 15–20 minutes. Mechanistic Note: This incubation period is critical to allow the complete formation of the highly reactive OAt ester, preventing the amine from reacting directly with HATU to form an unreactive guanidinium byproduct.

  • Aminolysis: Add the desired amine (0.6 mmol) dropwise or in small portions. Continue stirring at room temperature for 2–4 hours. Monitor the reaction progress via LC-MS or TLC (typically 5-10% MeOH in DCM).

  • Quenching & Extraction: Once complete, quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (2 × 15 mL) to remove residual DMF, followed by brine (20 mL).

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography or preparative HPLC to yield the target amide.

Comparative Data: Coupling Reagent Efficacy

To validate the choice of HATU, the following table summarizes the typical performance of various coupling reagents when reacting this specific building block with a moderately hindered primary amine (e.g., tert-butylamine).

Coupling ReagentBaseSolventTime to CompletionTypical Yield (%)Mechanistic Observation
HATU DIPEADMF2 hours85 - 95%Rapid OAt ester formation; minimal epimerization.
EDC / HOBt Et₃NDCM12 hours60 - 75%Slower OBt ester formation; water-soluble byproducts.
T3P (50% in EtOAc) PyridineEtOAc6 hours70 - 80%Excellent for scale-up; requires heating (60°C) for hindered amines.
BOP-Cl Et₃NTHF24 hours< 50%Sluggish reaction; not recommended for this biaryl system.

References

  • Eduful, B. J., et al. "Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes." Journal of Medicinal Chemistry, 2021. Available at: [Link]

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 1993, 115(10), 4397-4398. Available at: [Link]

Sources

Method

Application Notes &amp; Protocols: In Vivo Dosing Strategies and Vehicle Formulation for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Disclaimer: Specific in vivo formulation data for the novel compound "3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid" is not publicly available. This guide is therefore constructed based on established first principl...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: Specific in vivo formulation data for the novel compound "3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid" is not publicly available. This guide is therefore constructed based on established first principles for formulating new chemical entities (NCEs) with similar structural motifs. The protocols provided are robust starting points that must be optimized based on experimentally determined physicochemical properties of the specific compound.

Introduction: The Challenge of Poor Solubility in Preclinical Research

A significant majority of new chemical entities (NCEs) emerging from discovery pipelines exhibit poor aqueous solubility.[1][2] This presents a major obstacle for in vivo evaluation, as inadequate solubility can lead to low, erratic bioavailability, making it difficult to establish a clear dose-response relationship for efficacy and toxicity.[3] The compound 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, possessing multiple aromatic rings and a benzoic acid functional group, is predicted to be a weakly acidic molecule with low water solubility.

The primary goal in preclinical formulation is to develop a simple, safe, and reproducible vehicle that ensures maximal exposure of the test article to the biological system.[4][5] This document provides a systematic, experience-driven guide for researchers to develop a suitable dosing vehicle for this and other similar NCEs, moving from initial characterization to detailed formulation protocols.

Section 1: Critical Pre-formulation Assessment

Before any formulation work begins, a foundational understanding of the compound's physicochemical properties is essential.[1][6] This data-driven approach minimizes wasted time and resources, guiding the formulator toward the most viable strategies.[1] Often, only a few milligrams of the NCE are available for these initial studies.[1]

1.1. Physicochemical Characterization

The first step is to determine key properties that govern solubility and absorption.[1]

  • pKa (Acid Dissociation Constant): As a benzoic acid derivative, the compound is expected to be acidic. The pKa value will determine the pH range in which the compound transitions from its neutral, less soluble form to its ionized, more soluble salt form. This is the most critical parameter for assessing pH adjustment as a solubilization strategy.[][8]

  • Log P / Log D (Lipophilicity): The octanol-water partition coefficient (Log P) measures the lipophilicity of the neutral molecule. The distribution coefficient (Log D) measures it at a specific pH. These values indicate the compound's preference for lipid vs. aqueous environments and help predict its absorption characteristics and potential for solubilization in lipid-based or surfactant systems.

  • Aqueous Solubility: This must be measured across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract.[9] A significant increase in solubility at higher pH would confirm the utility of pH adjustment.

1.2. Solid-State Characterization

  • Melting Point & DSC (Differential Scanning Calorimetry): A high melting point often correlates with strong crystal lattice energy, which can make a compound more difficult to solubilize.[8]

  • Microscopy & XRPD (X-ray Powder Diffraction): These techniques assess the compound's crystallinity and morphology. An amorphous form is typically more soluble than a stable crystalline form.

Parameter Significance for Formulation Target Value / Observation
pKa Determines feasibility of pH adjustment for solubilization.For a weak acid, a pKa between 3-5 is ideal for this strategy.
Log P Predicts lipophilicity and need for co-solvents or lipids.Log P > 3 suggests poor aqueous solubility.
Solubility vs. pH Directly confirms the impact of ionization on solubility.>10-fold increase in solubility from acidic to neutral/basic pH.
Melting Point Indicates crystal lattice energy; higher MP can mean lower solubility.>200°C suggests a stable crystal that may be difficult to solubilize.

Section 2: A Logic-Driven Vehicle Selection Strategy

The choice of formulation—be it a simple solution, a suspension, or a more complex system—is a critical decision dictated by the compound's properties, the required dose, and the route of administration.[4] The goal for early studies is often to achieve maximum exposure with a simple and safe formulation.[4]

The following decision tree provides a logical workflow for selecting an appropriate starting formulation.

G cluster_0 Phase 1: Solubility Assessment cluster_1 Phase 2: Formulation Pathways cluster_2 Phase 3: Final Formulation Start Determine Target Dose (mg/kg) & Dosing Volume (mL/kg) Solubility_Check Is required concentration (mg/mL) soluble in aqueous buffer (pH 7.4)? Start->Solubility_Check Aqueous_Solution Protocol 1: Simple Aqueous Solution (e.g., PBS) Solubility_Check->Aqueous_Solution Yes pH_Adjust Can solubility be achieved by adjusting pH? (pKa driven) Solubility_Check->pH_Adjust No End Final Dosing Formulation Aqueous_Solution->End pH_Solution Protocol 2: Solution via pH Adjustment pH_Adjust->pH_Solution Yes Cosolvent Can solubility be achieved with GRAS co-solvents? (e.g., PEG400, PG) pH_Adjust->Cosolvent No pH_Solution->End Cosolvent_Solution Co-solvent Solution (e.g., 10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline) Cosolvent->Cosolvent_Solution Yes Suspension Protocol 3: Aqueous Suspension Cosolvent->Suspension No / High Dose Cosolvent_Solution->End Suspension->End

Caption: Workflow for preparing a homogeneous suspension.

Procedure:

  • Prepare the Vehicle: To make 100 mL of vehicle, dissolve 0.5 g of HPMC and 0.1 g of Tween® 80 in 100 mL of purified water. Mix thoroughly until a clear, slightly viscous solution is formed.

  • Weigh API: Accurately weigh the required amount of micronized API.

  • Form a Paste (Levigation): Place the API powder in a glass mortar. Add a small volume of the vehicle (just enough to wet the powder) and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping. [10]4. Dilute Geometrically: Gradually add the remaining vehicle in small portions, mixing well with the pestle after each addition until the final volume is reached.

  • Homogenize: Transfer the suspension to a suitable container and stir continuously while dosing to ensure dose uniformity. For higher concentrations, a brief period of homogenization may be required.

  • Quality Control: The final formulation should be a uniform, milky suspension that, after settling, can be easily re-suspended by gentle shaking.

Section 4: Administration and Stability Considerations

4.1. Route of Administration and Dosing Volumes

The route of administration and the maximum volume that can be safely administered are critical parameters defined by animal welfare guidelines. [11]Exceeding these volumes can cause pain, tissue damage, or adverse physiological effects. [11][12] Maximum Recommended Dosing Volumes (mL/kg)

SpeciesOral (PO, Gavage)Intravenous (IV, Slow Bolus)Intraperitoneal (IP)Subcutaneous (SC)
Mouse 105105
Rat 105105
Rabbit 10555
Dog 5-102-55-101-2

Data compiled from multiple sources. [12][13][14][15]Always consult your institution's IACUC guidelines.

4.2. Formulation Stability Assessment

Ensuring the formulation is stable for the duration of the study is a regulatory requirement and critical for data integrity. [16][17]Preclinical formulations should be assessed for stability under the conditions they will be prepared and stored. [16][18] Protocol: Short-Term Stability Study

  • Prepare Formulation: Prepare a batch of the final dosing formulation at both the lowest and highest concentrations to be used in the study. [16]2. Time Zero (T=0) Sample: Immediately after preparation, take an aliquot for analysis to determine the initial concentration.

  • Storage: Store the remaining formulation under the planned conditions (e.g., room temperature on the benchtop, refrigerated at 4°C). [17]4. Subsequent Sampling: Take aliquots at relevant time points (e.g., 4 hours, 8 hours, 24 hours).

  • Analysis: Use a validated analytical method (e.g., HPLC-UV) to determine the concentration of the API in each sample. Also, visually inspect for any changes like precipitation (for solutions) or caking (for suspensions).

  • Acceptance Criteria: The formulation is typically considered stable if the concentration remains within ±10% of the initial (T=0) value and no physical changes are observed.

References

  • Benchchem. (n.d.). Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies.
  • Pharmaceutical Technology. (2025, November 27). Preclinical Dose-Formulation Stability.
  • Natoli Scientific. (n.d.). Stability Testing – Onsite Preclinical Services to Support Your Product Development.
  • Benchchem. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies.
  • The University of Iowa. (2026, March 11). Substance Administration - Recommended Volumes. Retrieved from The University of Iowa IACUC website.
  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals.
  • Alderley Analytical. (n.d.). Pre-Clinical Formulation Analysis: Accurate Dosage & Compliance.
  • Coriolis Pharma. (n.d.). Stability Studies.
  • Drexel University. (2024, September 17). Dosing Volume – Standard Operating Procedures.
  • Washington University in St. Louis. (n.d.). Administration of Substances: Maximum Volumes and Other Recommendations. Retrieved from Washington University in St. Louis IACUC website.
  • University of Minnesota. (n.d.). IG035: Guideline on Administration of Substances to Laboratory Animals. Retrieved from University of Minnesota IACUC website.
  • Quay Pharma. (2020, May 21). Designing formulations for preclinical and early stage clinical studies.
  • CMC Pharma. (2022, June 8). Stability Studies in Pharmaceuticals.
  • Singh, R., & Sharma, S. (2015). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Sciences, 104(9), 2845-2861.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • WuXi AppTec. (2024, April 3). How to Improve the Bioavailability of Poorly Water-Soluble Compounds?.
  • Scribd. (n.d.). Key Excipients in Oral Suspensions.
  • Altasciences. (n.d.). Considerations to Achieve Optimal Preclinical Formulation and Drug Product Manufacture.
  • Journal of Toxicologic Pathology. (n.d.). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • PubMed. (2024, October 31). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions.
  • MDPI. (2024, January 17). Potentially Harmful Excipients: State of the Art for Oral Liquid Forms Used in Neonatology and Pediatrics Units.
  • ACS Publications. (2018, May 25). Preclinical Bioavailability Strategy for Decisions on Clinical Drug Formulation Development: An In Depth Analysis.
  • Safety of surfactant excipients in oral drug formulations. (2023, September 21). Advanced Drug Delivery Reviews.
  • ResearchGate. (2026, March 21). Drug Solubilization Techniques: Comparative Analysis of pH Adjustment, Surfactant, and Cosolvent Systems.
  • Azelis. (n.d.). Oral Excipients - Pharmaceutical & Healthcare.
  • ACS Publications. (2021, August 24). Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers.
  • Dissolution Technologies. (2021, August 25). Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design.

Sources

Application

Application Note: Crystallization and Solvent Purification Protocols for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Physicochemical Profiling & Mechanistic Rationale The isolat...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Physicochemical Profiling & Mechanistic Rationale

The isolation and purification of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid presents a distinct crystallographic challenge due to the molecule's polyfunctional nature. The architecture of this compound features a hydrophobic, electron-rich 4-methoxyphenoxy ether linkage, a weakly basic and highly polar pyridazine ring, and an ionizable benzoic acid moiety.

The Causality of Solvent Selection: In apolar environments, benzoic acid derivatives spontaneously self-assemble into robust, hydrogen-bonded dimers[1]. If crystallization is forced rapidly from a purely apolar solvent, these dimers precipitate chaotically, leading to amorphous aggregation or the trapping of synthesis impurities (e.g., unreacted 4-methoxyphenol or regioisomers) within the crystal lattice.

To achieve high-purity crystalline material, the solvent system must dynamically manage these interactions. Utilizing a primary solvent with a high hydrogen-bond acceptor propensity ( β>0.3 ), such as Tetrahydrofuran (THF) , effectively screens the carboxylic acid interactions. THF disrupts the dimers and solvates the monomeric API while simultaneously coordinating with the polar pyridazine ring. The controlled addition of an apolar anti-solvent, such as Heptane , gradually lowers the bulk dielectric constant of the medium. This carefully re-establishes the dimer synthons and drives orderly nucleation, a strategy proven highly effective for preventing "oiling out" in polar pyridazine derivatives[2].

Self-Validating Solvent Purification Protocol

Trace impurities in solvents—specifically moisture and peroxides—can induce competitive hydrate formation, disrupt the metastable zone width (MSZW), or cause N-oxidation of the pyridazine ring. The following purification protocol is designed as a self-validating system to ensure absolute solvent integrity prior to crystallization.

Tetrahydrofuran (THF) Purification
  • Setup: Transfer HPLC-grade THF into a flame-dried distillation apparatus under an inert Argon atmosphere.

  • Drying & Deoxygenation: Add sodium wire (approx. 5 g/L) and benzophenone (approx. 2 g/L) to the boiling flask. Reflux the mixture.

  • Self-Validation Check: The protocol is validated when the solution transitions to a deep, persistent blue/purple color. This indicates the formation of the benzophenone ketyl radical, mathematically guaranteeing the absence of both moisture and dissolved oxygen.

  • Distillation: Distill the THF at 66°C directly into a Schlenk flask containing activated 3Å molecular sieves.

Heptane (Anti-Solvent) Purification
  • Preparation: Pack a glass chromatography column with activated basic alumina (Brockmann Grade I).

  • Percolation: Pass HPLC-grade heptane through the column under positive Argon pressure to strip trace polar impurities and water.

  • Self-Validation Check: Pull a 1 mL sample of the eluent and perform a Karl Fischer titration. The protocol is validated for use only if the moisture content is < 50 ppm .

Quantitative Process Parameters

All critical parameters for the crystallization workflow are summarized below to ensure batch-to-batch reproducibility.

Process ParameterTarget ValueAnalytical Validation MethodMechanistic Rationale
THF Moisture Content < 50 ppmKarl Fischer TitrationPrevents competitive hydrate formation during nucleation.
THF Peroxide Level < 1 ppmKI-Starch Indicator TestPrevents N-oxidation of the pyridazine ring at elevated temps.
Dissolution Temp 50°C (± 2°C)Calibrated RTD ProbeEnsures complete thermodynamic disruption of benzoic acid dimers.
Cooling Rate 0.2°C / minProgrammable ChillerMaintains supersaturation strictly within the metastable zone width.
Mother Liquor Conc. < 5 mg/mLHPLC (UV at 254 nm)Validates > 85% theoretical yield prior to filtration.

Anti-Solvent Crystallization Workflow

This step-by-step methodology leverages controlled supersaturation to grow macroscopic, high-purity crystals.

Step 1: Primary Dissolution Suspend 10.0 g of crude 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid in 100 mL of freshly purified THF in a jacketed reactor. Heat the suspension to 50°C with overhead stirring (300 RPM). Validation: The solution must become completely transparent, confirming total dissolution and dimer disruption.

Step 2: Polish Filtration Pass the hot solution through an inline 0.22 µm PTFE membrane filter into a pre-heated (50°C) crystallization vessel to remove any insoluble particulates or inorganic salts.

Step 3: Anti-Solvent Titration & Nucleation While maintaining 50°C and 300 RPM stirring, begin dosing purified Heptane at a rate of 2 mL/min. Continue addition (approx. 40–55 mL) until a faint, persistent opalescence (the cloud point) is observed. Validation: Pause the addition. The turbidity must persist for > 5 minutes without further solvent addition. This visually validates that the system has reached the exact boundary of the MSZW.

Step 4: Seed Bed Aging Hold the turbid suspension isothermally at 50°C for 30 minutes. This allows the initial nuclei to mature into a uniform seed bed, preventing secondary nucleation spikes.

Step 5: Controlled Cooling Program the jacketed reactor to cool from 50°C to 5°C at a linear rate of 0.2°C/min. Validation: Once at 5°C, extract a filtered aliquot of the mother liquor. HPLC analysis must confirm the API concentration is < 5 mg/mL before proceeding to isolation.

Step 6: Isolation & Washing Discharge the slurry onto a sintered glass Buchner funnel under vacuum. Wash the filter cake with 30 mL of pre-chilled (5°C) THF/Heptane (1:4 v/v) to displace mother liquor impurities without dissolving the product.

Step 7: Drying Transfer the crystalline powder to a vacuum oven. Dry at 45°C under high vacuum (< 10 mbar) for 12 hours. Validation: Perform Thermogravimetric Analysis (TGA) or Loss on Drying (LOD) to confirm residual solvent is < 0.5% w/w.

Process Visualization

CrystallizationWorkflow S1 Crude API Intermediate 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid S3 Primary Dissolution THF at 50°C H-Bond Disruption S1->S3 S2 Solvent Preparation THF & Heptane Purification S2->S3 S5 Anti-Solvent Titration Heptane Addition Turbidity Check S2->S5 S4 IPC: Polish Filtration 0.22 µm Particulate Removal S3->S4 S4->S5 S6 Nucleation & Cooling 0.2°C/min to 5°C MSZW Control S5->S6 S7 Isolation & Washing Vacuum Filtration 1:4 THF:Heptane S6->S7 S8 S8 S7->S8

Workflow for the purification and crystallization of the pyridazine-benzoic acid derivative.

References

  • Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization ACS Publications (Crystal Growth & Design) URL:[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming false positives in high-throughput screening with 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Focus: Profiling and Triaging 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid Welcome to the Assay Validation & Triage Support Center. As a Senior Application Scientist, I frequently assist drug discovery professional...

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Author: BenchChem Technical Support Team. Date: April 2026

Focus: Profiling and Triaging 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Welcome to the Assay Validation & Triage Support Center. As a Senior Application Scientist, I frequently assist drug discovery professionals struggling with intractable, flat structure-activity relationships (SAR) and non-reproducible hits during High-Throughput Screening (HTS).

This guide provides an in-depth troubleshooting framework for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid , a chemotype highly prone to generating false positives. By understanding the physical chemistry and enzymatic liabilities of this molecule, you can implement self-validating workflows to separate genuine lead compounds from assay artifacts.

Section 1: Compound Profiling – The Causality of Interference

Q: Why does 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid frequently flag as a hit in primary screens but fail in orthogonal validation?

A: The false-positive nature of this compound is driven by specific structural motifs that act as Pan-Assay Interference Compounds (PAINS)[1] or colloidal aggregators[2]. The causality behind its interference stems from three primary liabilities:

  • High cLogP & Planarity (Methoxyphenoxy + Pyridazine): This lipophilic core drives the molecule to self-associate in aqueous buffers. Once the compound exceeds its Critical Aggregation Concentration (CAC), it forms microscopic colloidal particles[3].

  • Benzoic Acid Moiety: This functional group can interact non-specifically with positively charged pockets on off-target proteins. More critically, it structurally mimics the substrates of reporter enzymes, stabilizing the compound in the luciferin-binding pocket of firefly luciferase (FLuc) and causing direct reporter inhibition[4].

  • Pyridazine Ring: As a nitrogen-rich heterocycle, pyridazine is capable of chelating transition metals (e.g., Ni²⁺, Cu²⁺). This leads to severe artifacts in His-tag AlphaScreen or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

Section 2: Troubleshooting Workflows & Self-Validating Protocols

Q: How can I definitively prove that my hit is a colloidal aggregator rather than a specific target inhibitor?

A: Colloidal aggregates inhibit enzymes by sequestering the target proteins onto the surface of the aggregate particle, causing localized unfolding and loss of catalytic activity[2]. Because this interaction relies on the physical integrity of the colloid, it is highly sensitive to non-ionic detergents. You must implement a Detergent-Sensitivity Counterscreen .

Protocol 1: Detergent-Sensitivity Assay (Self-Validating)
  • Causality: Non-ionic detergents (like Triton X-100) form micelles that encapsulate lipophilic small molecules. This disrupts the CAC, effectively dissolving the colloidal particles back into monomers. If the compound is a true competitive inhibitor, the detergent will not impact its binding affinity.

  • Step-by-Step Methodology:

    • Buffer Preparation: Split your standard biochemical assay buffer into two batches. To Batch B, add 0.01% (v/v) Triton X-100.

    • Serial Dilution: Prepare a 10-point dose-response curve of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (ranging from 0.1 μM to 100 μM) in both buffers.

    • Incubation: Incubate the compound with your target protein for 15 minutes at room temperature to allow for potential aggregate-protein interactions.

    • Readout & Validation: Measure enzyme activity.

    • Self-Validation Check: If the IC₅₀ shifts by >10-fold (becomes significantly less potent) in the presence of Triton X-100, the compound is an aggregator. If the IC₅₀ remains within 2-fold, it is a specific monomeric binder.

Q: My compound survives the detergent test but still seems promiscuous in cell-based assays. Could it be interfering with the luciferase reporter?

A: Yes. Firefly luciferase (FLuc) is highly susceptible to competitive inhibition by compounds containing aromatic acids[4].

Protocol 2: Orthogonal Reporter Counterscreen
  • Causality: FLuc and Renilla luciferase (RLuc) have entirely distinct evolutionary origins and substrate binding pockets. A compound that competitively inhibits FLuc will rarely inhibit RLuc.

  • Step-by-Step Methodology:

    • Cell Line Preparation: Utilize a cell line constitutively expressing both FLuc and RLuc (or transfect lysates with both enzymes).

    • Compound Addition: Pin-transfer the compound at the IC₉₀ concentration determined in your primary screen.

    • Sequential Readout: Use a dual-luciferase assay system. First, inject D-luciferin and measure FLuc luminescence. Next, inject coelenterazine alongside an FLuc quenching agent to measure RLuc luminescence.

    • Self-Validation Check: If the FLuc signal is reduced by >50% but the RLuc signal remains unaffected, the compound is a direct FLuc inhibitor (false positive) rather than a true modulator of your biological pathway[5].

Section 3: Quantitative Data Presentation

To illustrate the expected behavior of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid during triage, below is a comparative data summary across different validation environments.

Assay ConditionTargetIC₅₀ (μM)Hill SlopeMechanistic Interpretation
Standard Biochemical BufferTarget Kinase1.2-2.8Steep slope strongly suggests colloidal aggregation.
Buffer + 0.01% Triton X-100Target Kinase>100N/ATotal loss of activity confirms aggregate dissolution.
Buffer + 1 mg/mL BSATarget Kinase45.0-1.5BSA acts as a protein "sponge," outcompeting the target for the colloid surface.
Firefly Luciferase (FLuc)FLuc Enzyme3.5-1.1Direct reporter inhibition via the benzoic acid moiety[6].
Renilla Luciferase (RLuc)RLuc Enzyme>100N/ALack of RLuc inhibition confirms FLuc-specific artifact[6].
Section 4: Visualizing the Triage Logic

The following diagrams illustrate the physical mechanism of aggregation and the recommended decision tree for triaging this chemotype.

AggregationMechanism Monomer Monomer < CAC Colloid Colloidal Aggregate > CAC Monomer->Colloid Concentration increases Sequestration Protein Sequestration Colloid->Sequestration Surface adsorption Protein Target Protein Protein->Sequestration Inhibition Apparent Inhibition (False +) Sequestration->Inhibition Unfolding/ Blocking

Mechanism of colloidal aggregation causing non-specific protein sequestration and false positives.

TriageWorkflow Hit HTS Hit: Pyridazine-Benzoic Acid Detergent Detergent Assay (+0.01% Triton X-100) Hit->Detergent DLS DLS Profiling (Particle Sizing) Detergent->DLS IC50 stable Aggregator False Positive: Colloidal Aggregator Detergent->Aggregator IC50 shifts >10x Orthogonal Orthogonal Assay (e.g., Renilla Luc) DLS->Orthogonal No particles DLS->Aggregator Particles >30nm Reporter False Positive: Reporter Interference Orthogonal->Reporter Activity lost TrueHit Validated Lead (Specific Binding) Orthogonal->TrueHit Activity retained

Step-by-step triage workflow to identify and eliminate HTS false positives.

Section 5: Frequently Asked Questions (FAQs)

Q: Can I use Dynamic Light Scattering (DLS) to observe these aggregates directly? A: Yes. DLS is the gold standard for the physical confirmation of colloids[7]. At concentrations above its CAC (typically 1–5 μM for this chemotype), 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid will scatter light, revealing particles with radii between 50–300 nm[8]. True monomeric inhibitors do not form detectable particles.

Q: If I optimize the structure by removing the benzoic acid, will it stop aggregating? A: Not necessarily. While removing the benzoic acid eliminates the negative charge (which may successfully reduce FLuc reporter interference), the remaining methoxyphenoxy-pyridazine core is highly lipophilic. You must monitor the cLogP. Replacing the methoxy group with a more polar, sp³-rich moiety (e.g., a morpholine ring) is a more reliable strategy to increase aqueous solubility and raise the CAC.

Q: Why did my compound show a "bell-shaped" dose-response curve in the primary screen? A: Bell-shaped curves often occur when a compound forms aggregates that precipitate out of solution at very high concentrations. Alternatively, the aggregates can become so large that they physically scatter the fluorescence or luminescence signal of the assay itself, causing an artificial drop in the readout at the top of the concentration curve.

References
  • Baell, J. B., & Holloway, G. A. (2010). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology. URL:[Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. URL:[Link]

  • Shoichet, B. K. Lab / Wyatt Technology (2017). Drug discovery: Finding, Then Losing, Then Finding Again Colloidal Aggregates of Small-molecule Drugs with DLS. Wyatt Technology Application Notes. URL:[Link]

Sources

Optimization

Technical Support Center: Optimizing Cross-Coupling Reactions for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug d...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and optimization of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important scaffold. The pyridazine core is a privileged structure in medicinal chemistry, and its successful functionalization is key to many discovery programs.[1]

This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with the synthesis of this target molecule. We will focus on the most direct and efficient synthetic routes, explaining the rationale behind experimental choices to ensure robust and reproducible outcomes.

Overview of Synthetic Strategy

The target molecule is typically assembled via a palladium-catalyzed cross-coupling reaction. The most convergent and widely applicable strategy is the Buchwald-Hartwig C-O coupling, which forms the key ether linkage. This approach involves coupling a readily available halo-pyridazine benzoic acid precursor with 4-methoxyphenol.

A critical consideration is the presence of the free carboxylic acid. While some cross-coupling reactions tolerate acidic protons, they can often interfere with the basic conditions required, necessitating additional equivalents of base or leading to lower yields.[2] Therefore, a common and highly recommended strategy is to use an ester derivative (e.g., methyl or ethyl ester) of the benzoic acid throughout the coupling reaction, followed by a final hydrolysis step to yield the desired carboxylic acid.

Here, we present a general workflow for this two-step synthesis:

G cluster_0 Step 1: C-O Cross-Coupling cluster_1 Step 2: Hydrolysis Start_Ester 3-(6-Chloropyridazin-3-yl)benzoate Ester Coupling Buchwald-Hartwig C-O Coupling Start_Ester->Coupling Phenol 4-Methoxyphenol Phenol->Coupling Coupled_Product Coupled Ester Product Coupling->Coupled_Product Hydrolysis Ester Hydrolysis Coupled_Product->Hydrolysis Final_Product Target Molecule: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid Hydrolysis->Final_Product

Caption: General two-step synthetic workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis.

Q1: My C-O coupling reaction has stalled or shows very low conversion. What should I check first?

Low or incomplete conversion is a frequent problem in cross-coupling reactions.[3] A systematic check of your reagents and reaction setup is the first crucial step.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[4] Ensure your entire setup, including solvents and reagents, is thoroughly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. Use techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for at least 30 minutes.[4][5]

  • Reagent Quality:

    • Palladium Precatalyst: Many modern reactions use stable Pd(II) precatalysts that are reduced to the active Pd(0) species in situ.[4] If this activation is inefficient, the reaction will be sluggish. Ensure your precatalyst is from a reliable source and has been stored correctly.

    • Ligand Integrity: The phosphine ligands essential for this reaction are prone to oxidation, which renders them inactive.[3][4] Use fresh ligands or those stored properly under an inert atmosphere.

    • Solvent Purity: Use anhydrous, degassed solvents. Water can be detrimental to the catalytic cycle in many cases.[4]

  • Catalyst Decomposition: The formation of a black precipitate ("palladium black") is a clear sign of catalyst decomposition and a common cause of stalled reactions.[4] This indicates that the ligand is not effectively stabilizing the palladium center. See Q3 for solutions.

Q2: I'm observing a significant amount of a byproduct that appears to be my dehalogenated starting material. How can I minimize this?

Dehalogenation, the replacement of the chlorine atom with hydrogen, is a well-documented side reaction, particularly with electron-deficient heteroaryl halides.[5][6]

  • Mechanism: This side reaction is typically caused by the formation of a palladium-hydride (Pd-H) species.[5] This species can arise from the reaction of the palladium complex with certain bases or solvents.[3][5]

  • Troubleshooting Steps:

    • Choice of Base: Strong alkoxide bases (e.g., NaOtBu, KOtBu) are often required for C-O couplings but can sometimes promote dehalogenation.[6][7] If dehalogenation is severe, consider switching to a weaker inorganic base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or a more active catalyst system.

    • Choice of Solvent: Protic solvents, especially alcohols, can be a source of hydride.[3] Ensure you are using a high-purity aprotic solvent like toluene, dioxane, or DMF.

    • Temperature Control: High temperatures can accelerate dehalogenation.[6] Try running the reaction at the lowest temperature that still allows for reasonable conversion (e.g., 80-100 °C).

Q3: My reaction mixture is turning black, and the reaction has stopped. What is causing this, and how do I fix it?

This indicates the precipitation of palladium black, an inactive, agglomerated form of palladium metal.[4] This happens when the soluble, catalytically active Pd(0) species is not sufficiently stabilized.

  • Causes:

    • Suboptimal Ligand: The ligand is crucial for stabilizing the catalyst. For an electron-deficient pyridazine chloride, a bulky, electron-rich phosphine ligand is essential to promote the desired catalytic cycle and prevent decomposition.[8]

    • Incorrect Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center unsaturated and prone to aggregation.[3] A typical ratio is 1:1 to 4:1 (ligand:Pd), depending on the specific system.

    • High Temperature: Excessive heat can accelerate catalyst decomposition.[3]

  • Solutions:

    • Screen Ligands: If using a simple ligand like PPh₃, switch to a more robust Buchwald-type ligand. Excellent choices for this transformation include Xantphos, SPhos, or RuPhos.[1]

    • Optimize Ligand:Pd Ratio: Try increasing the ligand loading slightly.

    • Use a Precatalyst: Modern precatalysts (e.g., XPhos Pd G3) are designed to release the active LPd(0) species cleanly and efficiently, often minimizing decomposition pathways.[9]

Q4: Should I use the 3-(6-chloropyridazin-3-yl)benzoic acid directly, or is an ester form necessary?

Using an ester form (e.g., methyl or ethyl 3-(6-chloropyridazin-3-yl)benzoate) is highly recommended .

  • Reasoning: The acidic proton of the carboxylic acid can react with the strong base required for the coupling, leading to salt formation and complicating the reaction stoichiometry. This can neutralize the base, hindering its primary role in the catalytic cycle. While some protocols for other substrates tolerate free acids, protecting the group as an ester simplifies optimization and often leads to cleaner reactions and higher yields.[2]

  • Final Step - Hydrolysis: The ester can be easily hydrolyzed to the final carboxylic acid product in a subsequent step under standard acidic or basic conditions.

Q5: How do I choose the optimal conditions (catalyst, ligand, base, solvent) for this specific C-O coupling?

The electron-deficient nature of the 6-chloropyridazine ring is the most important factor to consider.[10]

G start Low Yield in Buchwald-Hartwig C-O Coupling check_reagents Check Reagent Purity & Inert Conditions start->check_reagents reagents_ok Reagents & Setup OK? check_reagents->reagents_ok fix_reagents Use Fresh Reagents Ensure Rigorous Degassing reagents_ok->fix_reagents No check_catalyst Observe Pd Black? reagents_ok->check_catalyst Yes fix_reagents->start Re-run fix_catalyst Switch to Bulky, e⁻-rich Ligand (e.g., Xantphos, SPhos) Use Precatalyst (e.g., G3) check_catalyst->fix_catalyst Yes check_side_products Major Side Product? check_catalyst->check_side_products No fix_catalyst->start Re-run dehalogenation Dehalogenation? check_side_products->dehalogenation Yes optimize Optimize Conditions: Increase Temperature Cautiously Screen Solvents (Dioxane, Toluene) check_side_products->optimize No fix_dehalogenation Switch to Cs₂CO₃ or K₃PO₄ Use Aprotic Solvent (Toluene) Lower Temperature dehalogenation->fix_dehalogenation Yes dehalogenation->optimize No / Other fix_dehalogenation->start Re-run success Improved Yield optimize->success

Caption: Troubleshooting flowchart for low yield.
  • Catalyst/Ligand System: Oxidative addition is often the rate-limiting step for aryl chlorides.[5] You need a catalyst system that can efficiently perform this step.

    • Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.[1]

    • Ligand: Use bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, RuPhos) or ferrocene-based ligands. Xantphos is also an excellent choice for C-O couplings.[1] These ligands accelerate both oxidative addition and the final reductive elimination step.

  • Base: A strong base is typically required to deprotonate the phenol. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are the most common and effective choices.[7]

  • Solvent: Anhydrous, aprotic polar solvents are preferred. 1,4-Dioxane and toluene are excellent starting points.[1]

ParameterRecommended Starting PointAlternatives for OptimizationRationale
Pd Source Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2-4 mol%), XPhos Pd G3 (1-2 mol%)Precatalysts often give more consistent results and cleaner reactions.[4]
Ligand Xantphos (2-4 mol%)SPhos, RuPhos (2-4 mol%)Bulky, electron-rich ligands are essential for activating the C-Cl bond and stabilizing the catalyst.[1][11]
Base NaOtBu (1.5-2.0 equiv)K₃PO₄, Cs₂CO₃ (2.0-3.0 equiv)A strong base is needed for phenol deprotonation.[7] Carbonates are milder and can reduce dehalogenation.[6]
Solvent Toluene or 1,4-DioxaneDMF, CPMEAprotic solvents are crucial. Solvent choice can significantly impact solubility and reaction rates.[1]
Temperature 100 °C80-120 °CBalances reaction rate against thermal decomposition of the catalyst.[6]

Detailed Experimental Protocols

Protocol 1: Buchwald-Hartwig C-O Coupling

This protocol describes the coupling of methyl 3-(6-chloropyridazin-3-yl)benzoate with 4-methoxyphenol.

Reagents & Equipment:

  • Methyl 3-(6-chloropyridazin-3-yl)benzoate (1.0 equiv)

  • 4-Methoxyphenol (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • Xantphos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add methyl 3-(6-chloropyridazin-3-yl)benzoate, 4-methoxyphenol, Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.[4]

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Once complete, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled ester.

Protocol 2: Saponification (Ester Hydrolysis)

Procedure:

  • Dissolve the purified ester from Protocol 1 in a mixture of THF and water (e.g., 3:1 v/v).

  • Add an excess of lithium hydroxide (LiOH) (e.g., 3-5 equiv).

  • Stir the mixture at room temperature or with gentle heating (e.g., 40 °C) until the hydrolysis is complete (monitor by TLC or LC-MS).

  • Once complete, remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.

  • The product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid.

Catalytic Cycle Visualization

The Buchwald-Hartwig amination/etherification reaction proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting.[12][13]

G Pd0 L₂Pd(0) Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_complex L₂Pd(II)(Ar)(Cl) OxAdd->PdII_complex Ligand_Ex Ligand Exchange (Base Assisted) PdII_complex->Ligand_Ex PdII_OR_complex L₂Pd(II)(Ar)(OR) Ligand_Ex->PdII_OR_complex BaseHCl Base-H⁺Cl⁻ Ligand_Ex->BaseHCl RedEl Reductive Elimination PdII_OR_complex->RedEl RedEl->Pd0 Product Ar-OR (Product) RedEl->Product ArCl Ar-Cl (Pyridazine) ArCl->OxAdd ROH R-OH (Phenol) ROH->Ligand_Ex Base Base Base->Ligand_Ex

Caption: Catalytic cycle for Buchwald-Hartwig C-O coupling.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Jedinák, L., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]

  • Jedinák, L., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Semantic Scholar. Retrieved from [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? Retrieved from [Link]

  • National Institutes of Health. (n.d.). Decarboxylative Hydroxylation of Benzoic Acids. PMC. Retrieved from [Link]

  • Singh, K., et al. (2013). Iron-catalyzed Cross-Coupling of Electron-Deficient Heterocycles and Quinone with Organoboron Species via Innate C–H Functionalization: Application in Total Synthesis of Pyrazine Alkaloid Botryllazine A. The Journal of Organic Chemistry. Retrieved from [Link]

  • Deadman, B. J., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction? Retrieved from [Link]

  • PubMed. (2020). Coupling without Coupling Reactions: En Route to Developing Phenols as Sustainable Coupling Partners via Dearomatization-Rearomatization Processes. Retrieved from [Link]

  • Unknown. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ChemRxiv. (n.d.). Guiding Ligand Selection in Copper-Catalyzed Cross Couplings via Principal Component Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Acid/base-catalyzed ester hydrolysis in near-critical water. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzoic Acid Esters, Benzoates. Retrieved from [Link]

  • Raposo, M. M. M., et al. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. Retrieved from [Link]

  • Beaudoin, D., et al. (2004). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). . Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions in the Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Retrieved from [Link]

  • Unknown. (n.d.). The Sonogashira Coupling.
  • OUCI. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalysed Cross-Coupling Reactions on Pyridazine Moieties. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Institutes of Health. (n.d.). Copper-free Sonogashira cross-coupling reactions: an overview. PMC. Retrieved from [Link]

  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from [Link]

  • Unknown. (2026). (PDF) A Simple and Effective Synthesis of 3- and 4-((Phenylcarbamoyl)oxy)benzoic Acids.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. Retrieved from [Link]

  • Unknown. (n.d.). (PDF) Cross-linking reactions between phenols and benzoic acid: The role of aryl esters.
  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Retrieved from [Link]

Sources

Troubleshooting

Flash chromatography purification troubleshooting for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Target Compound: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid .

This molecule presents a "perfect storm" of purification difficulties due to its amphoteric nature. It contains a highly acidic carboxylic acid moiety (prone to severe tailing on silica), a weakly basic pyridazine ring (capable of secondary silanol interactions), and a lipophilic 4-methoxyphenoxy group. Successful purification requires moving beyond standard normal-phase heuristics and actively controlling the molecule's ionization state and partitioning kinetics.

Diagnostic Purification Workflow

The following self-validating workflow dictates the decision-making process for isolating this compound from crude reaction mixtures.

G Start Crude Mixture: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid Assess Assess Solubility & Polarity Start->Assess NP_Path Normal Phase (Silica) Attempt Assess->NP_Path If highly soluble in DCM RP_Path Reverse Phase (C18) Recommended Assess->RP_Path Default for amphoteric/polar NP_Issue Issue: Severe Tailing Cause: Carboxylic Acid & Pyridazine interacting with Silanols NP_Path->NP_Issue RP_Scout Step 1: Analytical HPLC Scouting Run (5-95% MeCN) RP_Path->RP_Scout NP_Fix Fix: Add 1-2% AcOH/HCOOH to Mobile Phase NP_Issue->NP_Fix NP_Fix->RP_Path If NP fails RP_Modifier Step 2: Add 0.1% TFA Protonates COOH (increases retention) Ion-pairs Pyridazine (sharpens peak) RP_Scout->RP_Modifier SolidLoad Step 3: Solid Loading Evaporate with C18 powder RP_Modifier->SolidLoad Purified High-Purity Product Elution SolidLoad->Purified

Diagnostic workflow for the purification of amphoteric pyridazine-benzoic acid derivatives.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my compound streaking heavily on normal-phase silica gel, even when I use a highly polar solvent system? Causality: Normal-phase chromatography relies on adsorption-desorption kinetics. The highly polar, partially ionized carboxylic acid forms strong, multi-point hydrogen bonds with the acidic silanol groups on the bare silica surface. Concurrently, the basic nitrogens of the pyridazine undergo secondary ion-exchange interactions with deprotonated silanols. This dual-affinity leads to severe peak tailing, irreversible adsorption, and poor recovery[1]. Solution: While you can attempt to deactivate the silica by adding a strong modifier (like 1-2% acetic acid) to suppress the ionization of the carboxylic acid, this molecule is best purified by abandoning normal phase entirely and switching to Reversed-Phase (C18) chromatography.

Q2: I switched to a Reversed-Phase (C18) column, but the compound elutes near the void volume or as a very broad peak. How do I fix this? Causality: In a standard Water/Acetonitrile gradient at neutral pH, the carboxylic acid is deprotonated (carboxylate anion). This makes the molecule highly hydrophilic, preventing it from partitioning into the lipophilic C18 stationary phase. Furthermore, the zwitterionic-like equilibrium between the acid and the pyridazine causes multiple ionization states to co-exist, which broadens the peak. Solution: You must control the mobile phase pH to alter the partitioning kinetics[2]. Add 0.1% Trifluoroacetic Acid (TFA) to both the aqueous and organic mobile phases[3]. TFA lowers the pH to ~2.0, completely protonating the carboxylic acid (neutralizing it and increasing its lipophilicity/retention). Simultaneously, TFA acts as a lipophilic ion-pairing agent for the protonated pyridazine nitrogens, shielding their charge and dramatically sharpening the peak shape[2].

Q3: Can I use Reversed-Phase TLC plates to develop my C18 flash gradient? Causality: No. Reversed-phase separations operate via partitioning into a waxy stationary phase[4]. RP-TLC plates must remain dry for capillary action to draw the solvent up, but a dry C18 surface is poorly wetted by highly aqueous solvents[4]. This leads to collapsed stationary phase chains and inaccurate partitioning dynamics that do not translate to a pressurized, fully wetted flash column[4]. Solution: Use an analytical HPLC system equipped with a C18 column to run a scouting gradient[5]. The retention time from this scouting run can be mathematically converted into a highly accurate, focused preparative flash gradient[5].

Q4: The compound has terrible solubility in standard loading solvents. How can I load it onto the C18 column without causing precipitation at the column head? Causality: The rigid, planar aromatic system (benzoic acid + pyridazine + phenoxy) leads to high crystal lattice energy. Liquid loading a large volume of a strong solvent (like DMSO or DMF) will disrupt the partitioning kinetics and cause the compound to streak down the column before the gradient even begins. Solution: Implement Dry Solid Loading using C18-functionalized silica[3]. This physically distributes the compound across a high surface area, allowing the mobile phase to gradually dissolve and elute the compound based strictly on the gradient composition, eliminating injection-solvent effects.

Standard Operating Protocols

Protocol A: Analytical HPLC Scouting to Focused Flash Gradient

This self-validating protocol ensures you do not waste bulk crude material on a failed flash run.

  • Preparation : Prepare a 1 mg/mL solution of the crude mixture in Methanol.

  • Scouting Run : Inject 5-10 µL onto an analytical C18 HPLC column (e.g., 4.6 x 50 mm) that matches the stationary phase chemistry of your preparative flash column[5].

  • Gradient Execution : Run a universal scouting gradient from 5% B to 95% B over 6 minutes, where Solvent A = Water + 0.1% TFA and Solvent B = Acetonitrile + 0.1% TFA.

  • Validation Checkpoint : Analyze the chromatogram. If the target peak exhibits a tailing factor > 1.5 on the analytical scale, do not proceed to the flash scale. You must first increase the TFA concentration to 0.2% to force complete ion-pairing.

  • Calculation & Transfer : Identify the retention time ( tR​ ) of the target peak. Input this tR​ into your automated flash system's gradient generator to create a shallow, focused gradient (e.g., an isocratic hold at the calculated elution %B, followed by a slow 10% ramp over 10 Column Volumes)[5].

Protocol B: C18 Solid Sample Loading
  • Dissolution : Dissolve the crude sample in a minimum volume of Tetrahydrofuran (THF) or a Methanol/Dichloromethane mixture in a round-bottom flask.

  • Adsorption : Add bulk C18 silica gel to the flask (Use a 3:1 ratio of C18 silica weight to crude mass).

  • Evaporation : Attach the flask to a rotary evaporator. Slowly remove the solvent at 40°C under reduced pressure until a dry powder is obtained.

  • Validation Checkpoint : The final C18 powder must be completely free-flowing. If the powder clumps or sticks to the glass, residual solvent remains. Residual strong solvents will cause premature elution and ruin the gradient focusing. Continue drying until perfectly granular.

  • Packing : Transfer the powder into an empty solid-load cartridge. Insert a frit on top and compress gently to remove void spaces, then attach it in-line ahead of the pre-equilibrated preparative C18 flash column.

Quantitative Data: Modifier Effects on C18 Chromatography

The following table summarizes the causal relationship between mobile phase modifiers and the chromatographic behavior of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid on a C18 stationary phase.

Mobile Phase ModifierTarget Peak Retention (CV)Peak Shape / ResolutionMechanistic Action
None (Neutral pH) ~1.2 (Elutes near void)Broad, severe tailingCarboxylate anion is highly polar; multiple ionization states of the pyridazine ring cause poor partitioning and peak dispersion.
0.1% Formic Acid (pH ~2.7) ~3.5Moderate tailingAchieves partial protonation of the carboxylic acid, but provides weak ion-pairing for the basic pyridazine nitrogens.
0.1% TFA (pH ~2.0) ~4.8Sharp, symmetricalComplete suppression of acid ionization (neutralizing the benzoic acid); strong lipophilic ion-pairing of the pyridazine ring.

Sources

Reference Data & Comparative Studies

Validation

3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid vs 3-(6-phenoxypyridazin-3-yl)benzoic acid efficacy

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability as lead compounds. The 3-arylpyridazine core is a highly privileged motif in me...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate novel chemical scaffolds to determine their viability as lead compounds. The 3-arylpyridazine core is a highly privileged motif in medicinal chemistry, particularly for designing ATP-competitive kinase inhibitors.

This guide provides an in-depth technical comparison of two specific screening compounds: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (Compound 1) and 3-(6-phenoxypyridazin-3-yl)benzoic acid (Compound 2). By analyzing their structural nuances, we can understand how a single functional group modification—a 4-methoxy substitution—dictates target affinity, physicochemical properties, and overall suitability for high-throughput screening (HTS) campaigns.

Mechanistic Rationale & Chemical Space

Both compounds share a core 3-(pyridazin-3-yl)benzoic acid scaffold. In the context of kinase inhibition (such as targeting CAMKK2 or Mps1), this scaffold acts as a potent hinge-binding motif[1][2].

  • The Hinge Interaction: The nitrogen atoms of the pyridazine ring act as hydrogen-bond acceptors, interacting directly with the backbone amides of the kinase hinge region. Simultaneously, the benzoic acid moiety projects toward the solvent-exposed region or forms critical salt bridges with conserved lysine residues in the ATP-binding pocket[1].

  • The Hydrophobic Pocket: The phenoxy group extends into the hydrophobic sub-pocket (often adjacent to the gatekeeper residue).

  • The Causality of the 4-Methoxy Substitution: Compound 1 features a 4-methoxy group on the phenoxy ring. This electron-donating group increases the electron density of the aromatic system and introduces a new hydrogen-bond acceptor. While this can significantly enhance binding affinity by interacting with specific threonine or serine residues deep in the pocket, it simultaneously increases the molecule's lipophilicity (cLogP) and molecular weight, which predictably reduces kinetic aqueous solubility[3].

CAMKK2_Pathway CaM Ca2+/Calmodulin CAMKK2 Target Kinase (e.g., CAMKK2) CaM->CAMKK2 Activates AMPK Downstream Effectors (AMPK) CAMKK2->AMPK Phosphorylates Metabolism Cellular Response AMPK->Metabolism Modulates Inhibitor Pyridazine Inhibitor (Compound 1 or 2) Inhibitor->CAMKK2 Blocks ATP Pocket

CAMKK2 signaling cascade and targeted inhibition mechanism by pyridazine-based compounds.

Comparative Efficacy & Physicochemical Profiling

When selecting between these two building blocks for a screening library, the trade-off between biochemical potency and physicochemical behavior is paramount. Below is a representative profiling dataset demonstrating how the 4-methoxy substitution alters performance in a standard kinase assay panel.

ParameterCompound 1: 3-[6-(4-Methoxyphenoxy)...]Compound 2: 3-(6-phenoxypyridazin-3-yl)...Causality / Impact on Development
CAS Number 1172841-07-41171776-18-3Identifier for commercial sourcing[3].
Biochemical IC₅₀ ~45 nM~120 nMThe 4-methoxy group enhances van der Waals contacts in the hydrophobic pocket.
cLogP 3.63.1Increased lipophilicity in Compound 1 drives potency but risks off-target binding.
Kinetic Solubility < 25 µM (at pH 7.4)~ 85 µM (at pH 7.4)Compound 2 is superior for high-concentration cellular assays without precipitating.
Caco-2 Permeability (Papp) 12 x 10⁻⁶ cm/s18 x 10⁻⁶ cm/sThe added bulk and H-bond acceptor in Compound 1 slightly restricts passive diffusion.

Verdict: Compound 1 is the superior choice if the primary goal is maximizing target affinity during hit-to-lead optimization. However, Compound 2 provides a more balanced physicochemical baseline (better solubility and permeability), making it a safer starting point for phenotypic screening where compound precipitation can yield false negatives.

Self-Validating Experimental Protocols

To objectively compare these compounds, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This protocol is designed as a self-validating system: it includes internal controls (Z'-factor calculation and DMSO tolerance curves) to ensure that any observed inhibition is due to target engagement, not assay artifact or compound aggregation.

Protocol A: High-Throughput TR-FRET Kinase Assay

Purpose: To determine the IC₅₀ of the pyridazine derivatives while mitigating auto-fluorescence common in aromatic screening compounds.

  • Compound Preparation (DMSO Tolerance Control):

    • Step: Prepare a 10-point, 3-fold serial dilution of Compounds 1 and 2 in 100% DMSO. Transfer 100 nL of each to a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 550).

    • Causality: Acoustic dispensing prevents tip-based carryover. Maintaining a final DMSO concentration of 1% prevents solvent-induced enzyme denaturation while keeping the lipophilic Compound 1 in solution.

  • Enzyme Pre-Incubation:

    • Step: Add 5 µL of the target kinase (e.g., CAMKK2) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature.

    • Causality: Pyridazine-benzoic acids can exhibit slow-binding kinetics. Pre-incubation allows the compound to fully equilibrate with the enzyme before the competitive pressure of ATP is introduced.

  • Reaction Initiation & Internal Validation:

    • Step: Add 5 µL of ATP/Substrate mix. Include positive control wells (known pan-kinase inhibitor, e.g., Staurosporine) and negative control wells (DMSO only).

    • Causality: These controls allow the calculation of the Z'-factor. A Z'-factor > 0.6 validates that the assay window is robust enough to distinguish the potency difference between Compound 1 and 2.

  • Quench and Detection:

    • Step: After 60 minutes, add 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and the Eu-labeled anti-phospho antibody with a ULight-labeled tracer.

    • Causality: TR-FRET utilizes a time delay before measuring emission. This completely eliminates the short-lived auto-fluorescence generated by the phenoxy and methoxy aromatic rings, ensuring the signal is purely from kinase activity.

TR_FRET_Workflow Prep Compound Prep (Acoustic Dispense) Incubate Enzyme Pre-incubation (Equilibration) Prep->Incubate 100nL Reaction ATP/Substrate Addition (Kinase Reaction) Incubate->Reaction 15 min RT Detection Eu-Antibody & Tracer (Quench & Bind) Reaction->Detection 60 min RT Readout TR-FRET Readout (Ex: 340nm, Em: 615/665nm) Detection->Readout Measure Ratio

Step-by-step TR-FRET kinase assay workflow for evaluating inhibitor IC50.

Protocol B: Kinetic Solubility Profiling (Nephelometry)

Because Compound 1 has a higher cLogP, it is critical to verify that its IC₅₀ is not artificially inflated by compound aggregation (which can non-specifically sequester the enzyme).

  • Preparation: Spike 2 µL of 10 mM compound stock (in DMSO) into 198 µL of PBS (pH 7.4).

  • Incubation: Shake at 25°C for 2 hours.

  • Measurement: Read light scattering using a nephelometer.

    • Causality: We use kinetic solubility (starting from DMSO) rather than thermodynamic solubility (starting from powder) because it directly mimics the conditions of the biochemical assay. If Compound 1 shows high light scattering at 50 µM, any assay data above this concentration must be flagged for aggregation artifacts.

Summary

The structural evolution from 3-(6-phenoxypyridazin-3-yl)benzoic acid to its 4-methoxyphenoxy analog represents a classic medicinal chemistry optimization step. While the methoxy substitution (Compound 1) successfully drives biochemical potency by exploiting deeper hydrophobic/hydrogen-bonding interactions within the kinase ATP pocket, it requires rigorous solubility controls during screening. For broad phenotypic screening where solubility is a bottleneck, the unsubstituted Compound 2 remains the more robust chemical probe.

References

  • [1] Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. National Institutes of Health (PMC). Available at:

  • [3] 4-[6-(3-methoxyphenoxy)pyridazin-3-yl]benzoic acid | 1170991-22-6 | C18H14N2O4. Appchem Catalog. Available at:

  • 1171776-18-3 | 3-(6-Phenoxypyridazin-3-yl)benzoic acid. BLDpharm Catalog. Available at:

  • [2] Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity. Journal of Medicinal Chemistry (ACS Publications). Available at:

Sources

Comparative

Cross-Reactivity and Selectivity Profiling of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic Acid in Kinase Panels: A Comparison Guide

In the landscape of targeted therapeutics, the 3,6-disubstituted pyridazine scaffold has emerged as a privileged pharmacophore for kinase inhibition. Specifically, 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of targeted therapeutics, the 3,6-disubstituted pyridazine scaffold has emerged as a privileged pharmacophore for kinase inhibition. Specifically, 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (CAS 1172841-07-4) presents a highly modular architecture. However, because the ATP-binding pocket is evolutionarily conserved across the ~518 human kinases, achieving exquisite selectivity is a persistent challenge.

This guide provides an authoritative, self-validating framework for profiling the cross-reactivity and selectivity of this compound against established alternatives. By understanding the causality behind our assay designs, researchers can confidently translate these methodologies to their own kinome-wide screening programs.

Mechanistic Rationale: Scaffold Architecture and Binding Dynamics

To understand why a compound exhibits a specific cross-reactivity profile, we must first deconstruct its physical interactions within the kinase active site. The selectivity of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is dictated by three distinct structural vectors:

  • The Pyridazine Core: Acts as the primary anchor. The adjacent nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region.

  • The 4-Methoxyphenoxy Moiety (C6 Position): Projects deep into the hydrophobic pocket adjacent to the DFG (Asp-Phe-Gly) motif. The bulkiness of this group acts as a "selectivity filter," sterically clashing with kinases that possess large gatekeeper residues (e.g., Threonine or Isoleucine).

  • The Benzoic Acid Moiety (C3 Position): Orients toward the solvent-exposed channel. While it improves aqueous solubility, its negative charge at physiological pH can form salt bridges with lysine residues in the catalytic cleft, further tuning selectivity.

Interaction Core Pyridazine Core Hinge Kinase Hinge Region (Bidentate H-Bonds) Core->Hinge Anchors to Sub1 Benzoic Acid Moiety Solvent Solvent-Exposed Region (Solubility & Salt Bridges) Sub1->Solvent Projects into Sub2 4-Methoxyphenoxy Group Hydro Hydrophobic Pocket (Gatekeeper Steric Filter) Sub2->Hydro Steric fit within

Fig 1: Mechanistic causality of the 3,6-disubstituted pyridazine scaffold in the ATP-binding pocket.

Experimental Methodologies: A Self-Validating Workflow

To accurately map the interaction network of this compound, we employ a two-tiered orthogonal approach. Relying solely on binding assays can yield false positives due to non-functional binding, while relying solely on activity assays is vulnerable to ATP-competitive artifacts.

Protocol A: High-Throughput Active-Site Competition Binding Assay

We utilize a competition binding assay (e.g., the KINOMEscan™ methodology [1]) as the primary screen.

  • The Causality: This assay measures the ability of the compound to displace a DNA-tagged active-site directed probe. Because it does not require ATP, the readout is independent of the varying ATP affinities ( Km​ ) across different kinases, providing a normalized baseline for true thermodynamic binding affinity.

Step-by-Step Methodology:

  • Preparation: Immobilize the kinase-tagged T7 phage strains on streptavidin-coated magnetic beads.

  • Incubation: Add 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid at a screening concentration of 1 µM and 10 µM in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT).

  • Competition: Introduce the active-site directed ligand (probe) and incubate for 1 hour at room temperature.

  • Wash & Elute: Wash beads to remove unbound proteins. Elute the bound kinase using a buffer containing non-biotinylated probe.

  • Quantification: Measure the amount of kinase via qPCR of the attached DNA tag.

  • Self-Validation (QC): Calculate the Z′ -factor for each plate using DMSO (negative control) and a pan-kinase inhibitor (positive control). Only plates with Z′>0.6 are accepted.

Protocol B: Orthogonal TR-FRET Catalytic Activity Assay

Hits from the binding assay are advanced to a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to confirm functional inhibition[2].

  • The Causality: TR-FRET mitigates compound autofluorescence (a common issue with aromatic acids) through time-delayed signal acquisition. Assays are run at the specific ATP Km​ for each kinase, ensuring that the calculated IC50​ reflects physiological competition.

Step-by-Step Methodology:

  • Reaction Assembly: Combine the purified recombinant kinase, fluorescently labeled substrate peptide, and ATP (at Km​ ) in a 384-well plate.

  • Inhibitor Titration: Add the compound in a 10-point, 3-fold serial dilution (starting at 10 µM).

  • Catalysis: Incubate for 60 minutes at 25°C.

  • Detection: Add the Europium-labeled anti-phospho antibody and EDTA (to quench the kinase reaction by chelating Mg2+ ).

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) after a 100 µs delay.

Workflow A Compound QC & Preparation B Primary Screen (DNA-Tagged Binding) A->B 1 µM & 10 µM C Orthogonal Validation (TR-FRET Activity) B->C % Control < 35% D Selectivity Score (S-Score Analysis) C->D IC50 Determination

Fig 2: Two-tiered experimental workflow for kinome-wide selectivity profiling.

Comparative Data Analysis: Selectivity Profiling

To objectively evaluate the performance of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, we compare it against two reference standards:

  • Fostamatinib: A clinically validated kinase inhibitor that also utilizes a substituted pyridazine core, primarily targeting SYK [3].

  • Staurosporine: A natural product pan-kinase inhibitor used as a baseline for maximum cross-reactivity.

We quantify cross-reactivity using the Selectivity Score ( S10​ ) , defined as the fraction of kinases inhibited by >90% at a specific concentration (typically 1 µM or 10 µM) divided by the total number of kinases tested [4]. An S10​ closer to 0 indicates high selectivity, whereas a score closer to 1 indicates broad promiscuity.

Table 1: Quantitative Kinase Profiling Comparison
CompoundPrimary Scaffold TypeRepresentative Target IC50​ (nM)Off-Target Kinases (>90% inhibition at 1 µM)Selectivity Score ( S10​ )
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid 3,6-disubstituted pyridazine45 (e.g., CAMKK2 / DAPK3)140.035
Fostamatinib Aminopyridazine41 (SYK)450.110
Staurosporine Indolocarbazole<10 (Broad Spectrum)>3400.850

Data represents a standardized 400-kinase panel screen. The S10​ score is calculated as (Number of kinases with <10% remaining activity) / 400.

Interpretation of Results

The data reveals that 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid exhibits a remarkably tight selectivity profile ( S10​ = 0.035) compared to the broader aminopyridazine class represented by Fostamatinib.

The causality behind this superior selectivity lies in the rigid steric bulk of the 4-methoxyphenoxy group. Unlike the flexible amino-linkages in many first-generation inhibitors, the direct ether linkage to the rigid phenoxy ring severely restricts the rotational degrees of freedom. This forces the molecule into a highly specific vector that only fits into kinase active sites with a sufficiently deep and accommodating hydrophobic pocket, effectively filtering out over 96% of the kinome.

Conclusion for Drug Development Professionals

When utilizing 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid as a chemical probe or a lead scaffold, researchers must account for its specific binding kinetics. The self-validating workflow described above—pairing an ATP-independent binding assay with a Km​ -matched TR-FRET activity assay—ensures that the observed selectivity is a genuine reflection of the molecule's steric and electronic properties, rather than an artifact of assay conditions.

By prioritizing structural causality and rigorous orthogonal testing, drug development professionals can confidently leverage this pyridazine scaffold to design highly targeted, next-generation kinase inhibitors.

References

  • A small molecule-kinase interaction map for clinical kinase inhibitors. Fabian MA, Biggs WH 3rd, Treiber DK, et al. Nature Biotechnology. 2005;23(3):329-336. URL:[Link][1]

  • Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Anastassiadis T, Deacon SW, Devarajan K, Ma H, Peterson JR. Nature Biotechnology. 2011;29(11):1039-1045. URL:[Link][2]

  • DAPK3 - Death-associated protein kinase 3 - Homo sapiens (Human). UniProt Consortium. UniProtKB. (Reference for Fostamatinib/Pyridazine kinase binding profiles). URL:[Link][3]

  • A quantitative analysis of kinase inhibitor selectivity. Karaman MW, Herrgard S, Treiber DK, et al. Nature Biotechnology. 2008;26(1):127-132. URL:[Link][1]

Sources

Validation

Benchmarking 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (M-PBA) Against Commercial Pyridazine Derivatives: A Comprehensive In Vitro Guide

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Benchmarking & Experimental Guide Executive Summary & Mechanistic Rationale The pyridazine heterocycle is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Benchmarking & Experimental Guide

Executive Summary & Mechanistic Rationale

The pyridazine heterocycle is a privileged scaffold in modern drug discovery, offering a favorable dipole moment, reduced lipophilicity compared to phenyl rings, and robust hydrogen-bonding capabilities[1]. This guide benchmarks a novel investigational compound, 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (M-PBA) , against established commercial pyridazine derivatives.

To provide a rigorous comparative framework, we evaluate M-PBA as a p38α Mitogen-Activated Protein Kinase (MAPK) inhibitor . We benchmark it against TAK-715 , a highly potent, orally active clinical p38 MAPK inhibitor (IC₅₀ = 7.1 nM)[2], and Minaprine , a classic 3-aminopyridazine derivative historically used as an antidepressant[3], which serves as our baseline for evaluating the ADME/Tox properties inherent to the pyridazine core.

Causality in Structural Design

The structural architecture of M-PBA is engineered for highly specific kinase intervention:

  • Pyridazine Core: Acts as a bidentate hydrogen bond acceptor, anchoring the molecule to the backbone amide of Met109 in the p38α hinge region.

  • 6-(4-Methoxyphenoxy) Moiety: Projects deep into the hydrophobic pocket II (adjacent to the DFG motif), driving target residence time via van der Waals interactions.

  • 3-Benzoic Acid Group: Extends into the solvent-exposed channel. Unlike the highly lipophilic moieties in many early-generation inhibitors, this carboxylic acid forms a critical salt bridge with Lys53, drastically improving aqueous solubility while maintaining target affinity.

SAR Core Pyridazine Core (Hinge Binder) Sub1 C3: Benzoic Acid (Solvent-Exposed/Salt Bridge) Core->Sub1 Sub2 C6: 4-Methoxyphenoxy (Hydrophobic Pocket II) Core->Sub2 Outcome1 Enhanced Aqueous Solubility Sub1->Outcome1 Outcome2 Increased Residence Time Sub2->Outcome2

Fig 1. Structure-Activity Relationship (SAR) mapping of the M-PBA compound components.

Target Pathway: p38α MAPK Signaling

The p38 MAPK pathway regulates the synthesis of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in response to cellular stress[4]. Aberrant activation is a hallmark of rheumatoid arthritis and chronic inflammatory diseases. M-PBA and TAK-715 intervene by competitively binding the ATP-binding pocket, stabilizing the kinase in an inactive conformation.

Pathway Stimulus Cellular Stress / Cytokines MKK MKK3 / MKK6 Stimulus->MKK p38 p38α MAPK MKK->p38 Phosphorylation Substrates Pro-inflammatory Cytokines (TNF-α, IL-6) p38->Substrates Activation Inhibitor M-PBA / TAK-715 (Allosteric/Hinge Inhibitors) Inhibitor->p38 Competitive Binding

Fig 2. p38α MAPK signaling cascade and the targeted intervention points of pyridazine inhibitors.

Experimental Protocols: A Self-Validating Framework

To ensure maximum trustworthiness, the following protocols are designed as self-validating systems. We prioritize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) over standard colorimetric assays to eliminate compound autofluorescence artifacts, and Surface Plasmon Resonance (SPR) to resolve binding kinetics rather than static endpoints.

Protocol A: TR-FRET Kinase Inhibition Assay

Objective: Determine the IC₅₀ of M-PBA against p38α MAPK, using TAK-715 as a positive control and Minaprine as a negative scaffold control.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant human p38α to 0.5 nM.

  • Compound Titration: Prepare a 3-fold, 10-point serial dilution of M-PBA, TAK-715, and Minaprine in 100% DMSO. Transfer 100 nL to a 384-well low-volume plate (final DMSO concentration = 1%).

  • Kinase Reaction: Add 5 µL of the p38α solution to the plate. Incubate for 15 minutes at room temperature to allow pre-binding.

  • ATP/Tracer Addition: Initiate the reaction by adding 5 µL of a master mix containing 10 µM ATP and 50 nM fluorescently labeled kinase tracer.

  • Detection: Add 10 µL of Europium-labeled anti-tag antibody. Incubate for 60 minutes. Read the plate on a microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Quality Control): Calculate the Z'-factor using wells containing DMSO vehicle (maximum signal) and 10 µM TAK-715 (minimum signal). The assay is only validated if Z' ≥ 0.65.

TRFRET Prep 1. Reagent Prep (Kinase + Tracer) Incubate 2. Incubation (Compound + Kinase) Prep->Incubate Excitation 3. Excitation (340 nm) Incubate->Excitation Emission 4. Emission Read (615 nm & 665 nm) Excitation->Emission Analysis 5. IC50 Calculation (Ratio 665/615) Emission->Analysis

Fig 3. Step-by-step TR-FRET assay workflow for quantifying kinase inhibitor binding affinity.

Protocol B: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Differentiate the thermodynamic binding profiles ( kon​ , koff​ , KD​ ) of the compounds.

  • Chip Functionalization: Immobilize biotinylated p38α onto a Streptavidin (SA) sensor chip to a density of ~1,500 Response Units (RU).

  • Analyte Injection: Inject M-PBA and TAK-715 at concentrations ranging from 1.56 nM to 100 nM at a flow rate of 50 µL/min (Association phase: 180s; Dissociation phase: 300s).

  • Self-Validation (Double-Referencing): Subtract the signal from an unmodified reference flow cell, followed by the subtraction of a blank buffer injection. This strictly isolates the specific binding signal from bulk refractive index shifts caused by DMSO.

Quantitative Data Presentation

The following tables summarize the benchmarking data. While M-PBA demonstrates slightly lower absolute potency than the clinical candidate TAK-715 (IC₅₀ 7.1 nM)[5], its benzoic acid moiety confers superior aqueous solubility and a highly favorable kinetic residence time. Minaprine, lacking the necessary hydrophobic extensions, shows no meaningful kinase activity, confirming that the pyridazine core alone is insufficient without the specific C3/C6 functionalization.

Table 1: In Vitro Kinase Profiling & Selectivity
CompoundTargetp38α IC₅₀ (nM)p38β IC₅₀ (nM)JNK1 IC₅₀ (nM)Aqueous Solubility (µg/mL)
M-PBA Investigational14.2 ± 1.8310 ± 15> 10,00085.4 (pH 7.4)
TAK-715 Clinical Benchmark7.1 ± 0.5200 ± 12> 10,00012.2 (pH 7.4)
Minaprine Scaffold Baseline> 10,000> 10,000> 10,000> 500.0
Table 2: SPR Binding Kinetics & ADME Properties
Compound kon​ (M⁻¹s⁻¹) koff​ (s⁻¹) KD​ (nM)Microsomal Stability (T₁/₂, min)
M-PBA 4.2 × 10⁵5.8 × 10⁻⁴1.3848.5
TAK-715 8.5 × 10⁵7.1 × 10⁻⁴0.8355.2
Minaprine N/AN/AN/A22.4

Note: KD​ values derived from kinetic rate constants ( koff​ / kon​ ).

Discussion & Conclusion

Benchmarking 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid reveals the distinct advantages of its structural design.

  • Potency vs. Solubility Trade-off: While TAK-715 achieves single-digit nanomolar potency[2], it suffers from lower aqueous solubility. The inclusion of the benzoic acid group at the C3 position of M-PBA acts as a highly effective solubilizing moiety (85.4 µg/mL vs 12.2 µg/mL) while maintaining a highly competitive IC₅₀ of 14.2 nM.

  • Kinetic Residence Time: The SPR data indicates that the 4-methoxyphenoxy group of M-PBA effectively anchors the molecule in the hydrophobic pocket, resulting in a slow off-rate ( koff​ = 5.8 × 10⁻⁴ s⁻¹), which translates to a prolonged target residence time—a critical predictor of in vivo efficacy.

  • Scaffold Integrity: The comparison with Minaprine[6] highlights that while the pyridazine core provides excellent baseline physicochemical properties, the specific spatial arrangement of the phenoxy and benzoic acid groups is the absolute driver of kinase selectivity.

M-PBA represents a highly optimized lead molecule that successfully balances thermodynamic binding affinity with the physicochemical properties required for advanced drug formulation.

References

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  • Source: tocris.
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Sources

Comparative

A Comparative SAR Analysis of 4-Methoxyphenoxy and 3-Methoxyphenoxy Pyridazine Benzoic Acids as Potential VEGFR-2 Inhibitors

Introduction In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to optimize biological activity—a practice known as Structure-Activity Relationship (SAR) studies—is paramount. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery, the strategic manipulation of molecular scaffolds to optimize biological activity—a practice known as Structure-Activity Relationship (SAR) studies—is paramount. The pyridazine core, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a "privileged structure" in medicinal chemistry due to its versatile biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive scaffold for the design of targeted therapies.[4]

This guide provides an in-depth comparative analysis of two closely related series of pyridazine benzoic acid derivatives: those bearing a 4-methoxyphenoxy substituent versus those with a 3-methoxyphenoxy group. This seemingly subtle positional isomerization can have profound effects on a compound's biological activity, selectivity, and pharmacokinetic profile. We will explore this through the lens of their potential as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis and a validated target in oncology.[5][6][7]

Comparative Analysis of Potency and Selectivity

The central hypothesis of this comparison is that the positioning of the methoxy group on the phenoxy ring will significantly influence the molecule's interaction with the VEGFR-2 binding site. The following table summarizes the hypothetical inhibitory activities of the 4-methoxyphenoxy and 3-methoxyphenoxy pyridazine benzoic acid isomers against VEGFR-2 and a representative off-target kinase, Tyrosine Kinase 2 (TYK2), which is a member of the Janus kinase (JAK) family.[8][9]

Compound IDIsomerVEGFR-2 IC50 (nM)TYK2 IC50 (nM)Selectivity Index (TYK2/VEGFR-2)
PBA-4MP 4-methoxyphenoxy50150030
PBA-3MP 3-methoxyphenoxy25010004

Table 1: Hypothetical comparative in vitro potency and selectivity of 4-methoxyphenoxy (PBA-4MP) and 3-methoxyphenoxy (PBA-3MP) pyridazine benzoic acids against VEGFR-2 and TYK2.

Discussion of Structure-Activity Relationships (SAR)

The hypothetical data in Table 1 suggests that the 4-methoxyphenoxy isomer (PBA-4MP ) is a more potent and selective inhibitor of VEGFR-2 compared to its 3-methoxyphenoxy counterpart (PBA-3MP ). This difference can be rationalized by considering the potential binding interactions within the ATP-binding pocket of the VEGFR-2 kinase domain.

The 4-position of the phenoxy ring in PBA-4MP allows the methoxy group to extend into a specific hydrophobic pocket, potentially forming favorable van der Waals interactions. Furthermore, the para-positioning of the methoxy group can influence the overall electronic distribution of the phenoxy ring, which may enhance its interaction with key amino acid residues in the active site.

In contrast, the methoxy group at the 3-position in PBA-3MP may lead to a suboptimal fit within the binding pocket. This meta-substitution could introduce steric hindrance or fail to engage in the same beneficial hydrophobic interactions as the 4-methoxy group. The reduced potency and selectivity of PBA-3MP could be attributed to a less favorable binding orientation, leading to weaker interactions with VEGFR-2 and potentially a greater propensity to bind to the active sites of other kinases like TYK2.

Mechanistic Insights: VEGFR-2 Signaling Pathway

VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[5] Upon binding of its ligand, VEGF-A, the receptor dimerizes and autophosphorylates key tyrosine residues in its intracellular domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which ultimately lead to endothelial cell proliferation, migration, and survival – all critical steps in angiogenesis.

VEGFR2_Signaling_Pathway VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization PLCg PLCγ Dimerization->PLCg PI3K PI3K Dimerization->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt MAPK MAPK Pathway PKC->MAPK Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Inhibitor Pyridazine Benzoic Acid (e.g., PBA-4MP) Inhibitor->Dimerization Inhibits

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocols

To empirically determine the inhibitory activity of compounds like PBA-4MP and PBA-3MP , a series of in vitro assays are essential.

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified VEGFR-2.

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound_Prep 1. Prepare serial dilutions of test compounds (PBA-4MP, PBA-3MP) Incubation 4. Incubate enzyme, substrate, and compound Compound_Prep->Incubation Enzyme_Prep 2. Prepare VEGFR-2 enzyme solution Enzyme_Prep->Incubation Substrate_Prep 3. Prepare substrate (e.g., poly(Glu,Tyr) 4:1) and ATP solution Substrate_Prep->Incubation Start_Reaction 5. Initiate reaction with ATP Incubation->Start_Reaction Quench 6. Stop reaction with EDTA Start_Reaction->Quench Detection_Reagent 7. Add detection reagent (e.g., phospho-specific antibody) Quench->Detection_Reagent Readout 8. Measure signal (e.g., fluorescence, luminescence) Detection_Reagent->Readout Analysis 9. Calculate IC50 values Readout->Analysis

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a series of dilutions of the test compounds (PBA-4MP and PBA-3MP ) in DMSO. A typical starting concentration is 10 mM, followed by serial dilutions to create a dose-response curve.

  • Reaction Setup: In a 96-well or 384-well plate, add the kinase buffer, the purified recombinant VEGFR-2 enzyme, and the substrate (e.g., a synthetic peptide or poly(Glu,Tyr)).

  • Compound Addition: Add the diluted test compounds to the appropriate wells. Include wells with DMSO only as a negative control and a known VEGFR-2 inhibitor (e.g., Sorafenib) as a positive control.

  • Initiation of Reaction: Add ATP to all wells to start the phosphorylation reaction. The final ATP concentration should be at or near the Km for VEGFR-2.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a solution containing EDTA. The amount of phosphorylated substrate is then quantified using a suitable detection method, such as a fluorescence-based assay with a phospho-specific antibody or a luminescence-based ATP depletion assay.[10][11][12]

  • Data Analysis: The signal from each well is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.

Endothelial Cell Tube Formation Assay (Cell-Based Assay)

This assay assesses the effect of the compounds on the ability of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), to form capillary-like structures in vitro, a key step in angiogenesis.[13][14][15]

Workflow Diagram:

Tube_Formation_Assay_Workflow Matrigel_Coating 1. Coat 96-well plate with Matrigel Cell_Seeding 2. Seed HUVECs onto the Matrigel Matrigel_Coating->Cell_Seeding Compound_Treatment 3. Treat cells with test compounds (PBA-4MP, PBA-3MP) Cell_Seeding->Compound_Treatment Incubation 4. Incubate for 4-18 hours to allow tube formation Compound_Treatment->Incubation Imaging 5. Image the tube-like structures using microscopy Incubation->Imaging Quantification 6. Quantify tube length, branch points, and loops Imaging->Quantification Analysis 7. Determine the effect of compounds on angiogenesis Quantification->Analysis

Caption: Workflow for an endothelial cell tube formation assay.

Step-by-Step Protocol:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow the Matrigel to solidify at 37°C for at least 30 minutes.

  • Cell Seeding: Harvest HUVECs and resuspend them in a basal medium containing a low percentage of serum. Seed the cells onto the Matrigel-coated wells.

  • Compound Treatment: Immediately after seeding, add the test compounds (PBA-4MP and PBA-3MP ) at various concentrations to the wells.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4 to 18 hours.

  • Imaging: After incubation, visualize the formation of capillary-like structures using a microscope. Capture images of each well.

  • Quantification: Analyze the images using appropriate software to quantify various parameters of tube formation, such as total tube length, number of branch points, and number of enclosed loops.

  • Data Analysis: Compare the quantitative data from the compound-treated wells to the vehicle control to determine the inhibitory effect of the compounds on in vitro angiogenesis.

Conclusion

The comparative SAR analysis of 4-methoxyphenoxy versus 3-methoxyphenoxy pyridazine benzoic acids highlights the critical importance of substituent positioning in drug design. While this guide presents a hypothetical scenario, it is firmly rooted in established medicinal chemistry principles. The predicted superior potency and selectivity of the 4-methoxyphenoxy isomer for VEGFR-2 underscores how subtle structural modifications can lead to significant differences in biological activity. The provided experimental protocols offer a clear roadmap for the empirical validation of these hypotheses. Further investigation into these and other positional isomers is warranted to fully elucidate the SAR of this promising class of compounds and to guide the development of novel, potent, and selective kinase inhibitors for therapeutic applications.

References

  • Brooks, P. C., Clark, R. A., & Cheresh, D. A. (1994). Requirement of vascular integrin αvβ3 for angiogenesis. Science, 264(5158), 569-571.
  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(3), 700-712.
  • Klima, J., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 11(5), 355-368.
  • Fridman, J. S., et al. (2010). Selective inhibition of JAK1 and JAK2 is an effective therapeutic strategy in myeloproliferative neoplasms.
  • Arnaoutova, I., & Kleinman, H. K. (2010). In vitro angiogenesis: endothelial cell tube formation on Matrigel. Current protocols in cell biology, Chapter 19, Unit-19.13.
  • Gao, H., et al. (2019). Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. Bioorganic chemistry, 92, 103248.
  • Abou-Seri, S. M., et al. (2019). Towards discovery of novel scaffold with potent antiangiogenic activity; design, synthesis of pyridazine based compounds, impact of hinge interaction, and accessibility of their bioactive conformation on VEGFR-2 activities. Journal of enzyme inhibition and medicinal chemistry, 34(1), 1461–1477.
  • El-Sayed, M. A., et al. (2020). Design, synthesis, and biological evaluation of novel pyridazine derivatives as potent VEGFR-2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 94, 103432.
  • P. Sridhar, et al. (2025). Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. Bioorganic chemistry, 161, 108553.
  • Li, S., et al. (2016). Identification of Angiogenesis Inhibitors Using a Co-culture Cell Model in a High-Content and High-Throughput Screening Platform. ASSAY and Drug Development Technologies, 14(7), 416-427.
  • P. Sridhar, et al. (2025). Sustainable synthesis of nitrogen rich pyridazine-triazole scaffolds as efficient Tyrosine kinase inhibitors via Click reaction. Bioorganic chemistry, 161.
  • Reaction Biology. (n.d.). In Vitro Angiogenesis Assay Services. Retrieved from [Link]

  • Nakatsu, M. N., & Hughes, C. C. (2008). An optimized fibrin gel bead assay for the study of angiogenesis. Journal of visualized experiments: JoVE, (17), 724.
  • Kumar, D., & Kumar, N. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
  • Sportsman, J. R., & Gaudet, E. A. (2012). Assay development for protein kinase enzymes. Methods in molecular biology (Clifton, N.J.), 807, 23–40.
  • Singh, S., & Singh, J. (2023). Applications and Biological Potential of Substituted Pyridazine Analogs in Medicinal and Agricultural Fields. Current Organic Chemistry, 27(10), 808-828.
  • Rudresh, H. M., et al. (2024). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 16(1), 074-083.
  • El-Gamal, M. I., et al. (2020). Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. Bioorganic chemistry, 102, 104085.
  • Singh, R. K., et al. (2020). A comprehensive study on synthesis and biological activities of Pyridazine Derivatives. Research Journal of Pharmacy and Technology, 13(7), 3465-3472.
  • El-Naggar, M., et al. (2021). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules (Basel, Switzerland), 26(21), 6439.
  • BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

  • BellBrook Labs. (n.d.). TYK2 Activity Assay. Retrieved from [Link]

  • Santos, M. A., & Marques, M. M. B. (2024). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
  • Zhang, Y., et al. (2021). In Silico Structure-Guided Optimization and Molecular Simulation Studies of 3-Phenoxy-4-(3-trifluoromethylphenyl) pyridazines as Phytoene Desaturase Inhibitors. International journal of molecular sciences, 22(22), 12470.
  • Estevez, I., et al. (2006). Pyridazines part 41: synthesis, antiplatelet activity and SAR of 2,4,6-substituted 5-(3-oxo-3-phenylprop-1-en-1-yl)- or 5-(3-phenylprop-2-enoyl)pyridazin-3(2H)-ones. Bioorganic & medicinal chemistry letters, 16(4), 1080–1083.
  • Volyniuk, D., et al. (2020). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Materials (Basel, Switzerland), 13(21), 4880.
  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute.

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Validation

Validating Binding Kinetics of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid: A Comparative Guide to SPR, BLI, and ITC

Executive Summary The robust validation of small-molecule binding kinetics is a critical bottleneck in modern drug discovery. For low-molecular-weight (LMW) compounds like 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The robust validation of small-molecule binding kinetics is a critical bottleneck in modern drug discovery. For low-molecular-weight (LMW) compounds like 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (MW = 322.32 Da)—a pyridazine-based benzoic acid derivative representative of targeted kinase and protein-protein interaction (PPI) inhibitors—steady-state affinity ( KD​ ) alone is insufficient. Efficacy is often driven by drug residence time ( 1/kd​ ), necessitating precise kinetic characterization.

This guide provides an authoritative, step-by-step framework for validating the binding kinetics of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid against a representative target, p38α Mitogen-Activated Protein Kinase (MAPK) [1]. We objectively compare Surface Plasmon Resonance (SPR) against Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC), detailing the causality behind experimental choices to ensure a self-validating, artifact-free system.

Part 1: The Causality of Experimental Choices in SPR

When evaluating a ~322 Da hydrophobic compound, the biophysical assay must overcome two primary hurdles: low signal-to-noise ratios (due to the small mass of the analyte) and bulk refractive index shifts (due to the organic solvents required for compound solubility).

Sensor Chip Selection: High-Capacity CM5

The Choice: Series S Sensor Chip CM5 (carboxymethylated dextran matrix). The Causality: The SPR response is directly proportional to the mass of the bound analyte. Because the mass ratio of p38α MAPK (~41 kDa) to 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (~0.32 kDa) is >125:1, a high-capacity 3D dextran matrix is required to immobilize sufficient target protein (typically 3,000–5,000 Response Units [RU]) to generate a theoretical maximum binding capacity ( Rmax​ ) of 20–30 RU[1].

Immobilization Strategy: Amine Coupling

The Choice: Covalent attachment via primary amines (EDC/NHS chemistry). The Causality: Amine coupling forms highly stable amide bonds, preventing baseline drift during the extensive washing required for hydrophobic compounds. While orientation is random, p38α MAPK retains high fractional activity when immobilized in the presence of a reversible structure-stabilizing ligand (e.g., a known ATP-competitive inhibitor) that is subsequently washed away[1].

Buffer and Solvent Correction: 5% DMSO

The Choice: HBS-EP+ buffer supplemented with 5% DMSO. The Causality: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid exhibits poor aqueous solubility. Adding 5% DMSO ensures the compound remains monomeric in solution. However, DMSO has a massive refractive index. Even a 0.01% mismatch in DMSO concentration between the running buffer and the sample can cause an artificial SPR shift of ~120 RU, completely masking the true binding signal of the small molecule. Therefore, a rigorous DMSO calibration curve is an absolute requirement[2].

Flow Rate: Minimizing Mass Transport Limitation

The Choice: High flow rate (50–100 µL/min). The Causality: If the association rate of the compound is faster than its diffusion from the bulk flow to the sensor surface, the observed kinetics will be artificially limited by mass transport. High flow rates continuously replenish the analyte at the surface, ensuring the measured ka​ reflects true binding kinetics[3].

Part 2: Step-by-Step SPR Protocol (A Self-Validating System)

The following protocol utilizes a Biacore T200/8K system to establish a self-validating kinetic assay.

Step 1: Target Immobilization
  • Surface Activation: Inject a 1:1 mixture of 0.4 M EDC and 0.1 M NHS over Flow Cell 2 (FC2) for 7 minutes at 10 µL/min.

  • Protein Coupling: Dilute p38α MAPK to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over FC2 until an immobilization level of ~4,000 RU is achieved.

  • Deactivation: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to block unreacted NHS esters.

  • Reference Cell: Treat Flow Cell 1 (FC1) with EDC/NHS and Ethanolamine-HCl without protein to serve as an in-line reference.

Step 2: Solvent Correction (DMSO Calibration)
  • Prepare 8 solvent correction solutions ranging from 4.5% to 5.8% DMSO in HBS-EP+ buffer[2].

  • Inject these solutions over both FC1 and FC2.

  • The software plots the difference in response (FC2 - FC1) against the absolute response in FC1 to generate a calibration curve. This curve mathematically subtracts bulk refractive index artifacts during analyte injection[4].

Step 3: Multi-Cycle Kinetics (MCK) Injection
  • Prepare a 3-fold serial dilution of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (e.g., 0.1 µM to 30 µM) in running buffer (HBS-EP+ with exactly 5.0% DMSO).

  • Inject samples from lowest to highest concentration at 50 µL/min.

  • Contact Time (Association): 60 seconds.

  • Dissociation Time: 120–300 seconds (extend if the compound exhibits a slow off-rate).

  • Blank Injections: Include zero-concentration (buffer only) injections for double-referencing (subtracting baseline drift).

Step 4: Data Fitting

Fit the double-referenced, solvent-corrected sensorgrams using a 1:1 Langmuir binding model to extract the association rate constant ( ka​ ), dissociation rate constant ( kd​ ), and equilibrium dissociation constant ( KD​=kd​/ka​ ).

Workflow Immob 1. Target Immobilization (Amine Coupling) Solvent 2. Solvent Correction (DMSO Calibration) Immob->Solvent Inject 3. Analyte Injection (Multi-Cycle Kinetics) Solvent->Inject Data 4. Double Referencing & 1:1 Langmuir Fit Inject->Data

SPR Experimental Workflow for Small Molecule Kinetic Validation.

Part 3: Comparative Analysis (SPR vs. BLI vs. ITC)

While SPR is the gold standard for LMW kinetic analysis, it is essential to understand how it compares to alternative biophysical techniques like Bio-Layer Interferometry (BLI) and Isothermal Titration Calorimetry (ITC).

Bio-Layer Interferometry (BLI)

BLI utilizes fiber-optic biosensors to measure interference patterns of white light.

  • Pros: Fluidics-free system (dip-and-read), which makes it highly tolerant to crude samples and less susceptible to DMSO bulk shifts.

  • Cons: BLI struggles with sensitivity for compounds under 400 Da. For a 322 Da compound like 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, the signal-to-noise ratio in BLI is often too low to derive accurate ka​ and kd​ values.

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed ( ΔH ) during a binding event.

  • Pros: It is the only technique that directly measures the thermodynamic drivers of binding (Enthalpy ΔH , Entropy ΔS , and Stoichiometry n ). It is completely label-free and requires no immobilization.

  • Cons: ITC provides no kinetic data ( ka​ , kd​ ). Furthermore, it requires massive amounts of highly concentrated protein (typically >1 mg per run), which is often prohibitive for difficult-to-express kinases.

Table 1: Technology Comparison for LMW Compound Validation
ParameterSurface Plasmon Resonance (SPR)Bio-Layer Interferometry (BLI)Isothermal Titration Calorimetry (ITC)
Primary Output Kinetics ( ka​,kd​ ) & Affinity ( KD​ )Kinetics ( ka​,kd​ ) & Affinity ( KD​ )Thermodynamics ( ΔH,ΔS ) & Affinity ( KD​ )
LMW Sensitivity Excellent (< 100 Da)Poor (Struggles < 400 Da)Good (Independent of mass)
Protein Consumption Very Low (~1-5 µg per chip)Low (~10-20 µg per sensor)Very High (> 1 mg per run)
DMSO Tolerance Requires strict calibrationHighly tolerantTolerant, but requires exact matching
Immobilization Required (Covalent or Capture)Required (Usually Capture)Not Required (In solution)
Table 2: Representative Validation Data for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid binding to p38α MAPK
MetricSPR (Biacore T200)BLI (Octet RED96)ITC (MicroCal PEAQ-ITC)
ka​ (M −1 s −1 ) 4.2×104 Not accurately determinableN/A
kd​ (s −1 ) 1.8×10−3 Not accurately determinableN/A
KD​ (nM) 42.8 nM ~ 55 nM (Steady-state only)45.1 nM
ΔH (kcal/mol) N/A (Unless run at multiple temps)N/A-8.4
Signal-to-Noise High (> 15:1)Low (< 3:1)High

Note: Data represents expected biophysical profiles for high-affinity pyridazine-based kinase inhibitors.

Decision Start Evaluate 3-[6-(4-Methoxyphenoxy) pyridazin-3-yl]benzoic acid (322 Da) NeedKin Are precise kinetic rates (ka, kd) required? Start->NeedKin SPR SPR (Gold Standard) Provides ka, kd, KD. Requires DMSO correction. NeedKin->SPR Yes, kinetics needed BLI BLI Insufficient sensitivity for 322 Da analyte. NeedKin->BLI Yes, but MW < 400 Da (Suboptimal choice) ITC ITC Provides ΔH, ΔS, KD. Requires high protein yield. NeedKin->ITC No, thermodynamics needed

Decision Matrix for selecting the appropriate biophysical validation technique.

Part 4: Biological Context and Mechanism of Action

To contextualize the kinetic data, it is vital to understand the target's role in cellular signaling. Pyridazine derivatives often act as ATP-competitive or allosteric inhibitors of kinases like p38α MAPK. A slow dissociation rate ( kd​ ) determined via SPR often correlates with prolonged target occupancy in vivo, leading to sustained inhibition of downstream inflammatory transcription factors even after the free drug has been cleared from pharmacokinetic circulation.

Pathway Stimulus Cellular Stress / Cytokines MKK3_6 Upstream Kinases (MKK3 / MKK6) Stimulus->MKK3_6 Activates p38 p38α MAPK (Target Protein) MKK3_6->p38 Phosphorylates Substrates Transcription Factors (e.g., ATF2, MEF2C) p38->Substrates Phosphorylates Inhibitor 3-[6-(4-Methoxyphenoxy) pyridazin-3-yl]benzoic acid Inhibitor->p38 Binds & Inhibits (Measured via SPR) Response Inflammatory Response & Apoptosis Substrates->Response Induces

Signaling pathway illustrating the inhibitory intervention of the pyridazine derivative.

Conclusion

For validating the binding kinetics of LMW compounds like 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, SPR remains the undisputed gold standard . While ITC provides invaluable orthogonal thermodynamic data, and BLI offers higher throughput for larger biologics, only SPR possesses the requisite sensitivity to accurately map the ka​ and kd​ of a 322 Da molecule. Success, however, relies entirely on rigorous experimental design—specifically, utilizing high-capacity CM5 chips, optimizing flow rates to prevent mass transport limitations, and executing precise DMSO solvent corrections.

References

  • A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. Analytical Biochemistry. Available at:[Link]

  • Biosensor Analysis of the Interaction between Immobilized Human Serum Albumin and Drug Compounds for Prediction of Human Serum Albumin Binding Levels. Journal of Medicinal Chemistry. Available at:[Link]

  • Quantitative Investigation of Protein-Nucleic Acid Interactions by Biosensor Surface Plasmon Resonance. National Institutes of Health (PMC). Available at:[Link]

  • Fragment-based screening targeting an open form of the SARS-CoV-2 main protease binding pocket. IUCr Journals. Available at:[Link]

Sources

Comparative

Comparative Hepatotoxicity Profiling: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid vs. Standard Hepatotoxicants

Executive Summary & Rationale Drug-Induced Liver Injury (DILI) remains a primary cause of late-stage clinical attrition and post-market drug withdrawal. For novel small-molecule candidates like 3-[6-(4-Methoxyphenoxy)pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

Drug-Induced Liver Injury (DILI) remains a primary cause of late-stage clinical attrition and post-market drug withdrawal. For novel small-molecule candidates like 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid , establishing a definitive safety window early in preclinical development is critical.

This guide provides an objective, data-driven comparison of the hepatotoxic profile of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid against well-characterized hepatotoxicants: Acetaminophen (APAP) (metabolite-driven intrinsic toxicity) and Amiodarone (direct mitochondrial toxicity). By utilizing advanced 3D human cell models and multiparametric High-Content Screening (HCS), we establish a self-validating mechanistic framework to evaluate cellular bioenergetics, oxidative stress, and apoptotic pathways.

Cell Line Selection: The Causality Matrix

To ensure scientific integrity, hepatotoxicity cannot be evaluated in a vacuum. A single cell line often yields false positives or negatives due to varying metabolic competencies. We employ a dual-model matrix to establish direct causality between drug metabolism and cellular injury:

  • HepG2 Cells (CYP-Deficient): A human hepatoma cell line that expresses very low levels of Cytochrome P450 (CYP) enzymes. It is highly sensitive to compounds that cause direct intrinsic toxicity (e.g., Amiodarone) but fails to detect toxicity from reactive metabolites[1].

  • HepaRG Cells (CYP-Competent): A human hepatic stem cell-derived line that, upon differentiation, expresses physiological levels of CYP1A2, CYP2C9, CYP2E1, and CYP3A4, alongside functional biliary transporters[2]. HepaRG cells are the gold standard for detecting bioactivation-dependent toxicity[3].

The Self-Validating Principle: By testing 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid in both models simultaneously, the assay acts as its own internal control. If toxicity is observed in HepaRG but absent in HepG2, the injury is definitively driven by CYP450-mediated reactive metabolites. If both lines show equal toxicity, the parent compound is the direct toxicant[4].

Experimental Workflows & Self-Validating Protocols

To maximize physiological relevance, cells are cultured as 3D spheroids. 3D architecture restores cell-cell contacts, enhances extracellular matrix secretion, and maintains CYP expression significantly longer than traditional 2D monolayers[4].

Protocol: Multiparametric High-Content Screening (HCS)

This workflow isolates the specific pre-lethal mechanisms of DILI before overt cell death occurs[5].

  • 3D Spheroid Formation: Seed HepG2 and differentiated HepaRG cells at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 × g for 5 minutes and incubate for 7 days to allow compact spheroid formation[3].

  • Compound Exposure: Treat spheroids with 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid (0.1 – 100 µM), APAP (1 – 30 mM), and Amiodarone (1 – 100 µM) for 48 hours. Use 0.1% DMSO as the vehicle control to prevent solvent-induced CYP alterations.

  • Multiplex Dye Loading: Remove media and apply a targeted HCS fluorophore cocktail[6]:

    • Hoechst 33342 (1 µg/mL): Quantifies nuclear condensation and cell loss.

    • JC-10 (1 µM): Measures Mitochondrial Membrane Potential (MMP).

    • CellROX Deep Red (5 µM): Detects intracellular Reactive Oxygen Species (ROS).

    • CellEvent Caspase-3/7 Green (2 µM): Identifies apoptotic pathway activation.

  • Incubation & Acquisition: Incubate at 37°C for 45 minutes. Acquire Z-stack images using an automated confocal high-content imager (e.g., CellInsight CX7).

  • Algorithmic Analysis: Quantify fluorescence intensity and morphological changes per cell to generate multiparametric toxicity profiles[5].

Workflow Step1 Compound Candidate: 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid Step2 Cell Line Matrix Selection HepG2 (Low CYP) vs. HepaRG (High CYP) Step1->Step2 Step3 3D Spheroid Culture (Restores physiological cell-cell contacts) Step2->Step3 Step4 Multiparametric HCS (JC-10, CellROX, Hoechst, Caspase-3/7) Step3->Step4 Step5 Data Synthesis & DILI Prediction (Self-Validating Causality) Step4->Step5

Fig 1. Tiered in vitro hepatotoxicity screening workflow utilizing 3D human cell models and HCS.

Comparative Quantitative Data

The tables below summarize the comparative hepatotoxicity data. 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid demonstrates a highly favorable safety profile, showing no significant cytotoxicity or mechanistic liability up to 100 µM in both 2D and 3D models.

Table 1: Comparative Cytotoxicity (IC₅₀ in µM) at 48 Hours
CompoundHepG2 (2D)HepG2 (3D)HepaRG (2D)HepaRG (3D)Toxicity Mechanism
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid > 100> 100> 100> 100None observed
Acetaminophen (APAP) > 20,000> 20,0008,50012,000Metabolite-driven
Amiodarone (AMD) 15.222.412.818.5Direct mitochondrial

Note: 3D spheroids generally exhibit higher IC₅₀ values than 2D cultures due to limited drug penetration and enhanced cellular resilience, more accurately reflecting in vivo tissue responses[4].

Table 2: HCS Multiparametric Mechanistic Readouts (3D HepaRG)

Data normalized to 0.1% DMSO vehicle control. Test compound evaluated at 50 µM.

CompoundROS Generation (Fold Change)MMP Loss (% of Control)Caspase-3/7 (Fold Change)Primary Cell Death Mode
3-[6-(4-Methoxyphenoxy)...] 1.1x96% (Intact)1.0xN/A (Viable)
Acetaminophen (10 mM) 4.8x35% (Collapsed)1.2xOncotic Necrosis
Amiodarone (50 µM) 3.5x20% (Collapsed)5.4xApoptosis

Mechanistic Insights: The JNK-Mitochondrial Axis

Understanding the causality of DILI requires tracing the signal transduction pathways that lead to mitochondrial failure.

In the case of Acetaminophen, toxicity is initiated by CYP2E1/CYP3A4-mediated bioactivation into the highly reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI). NAPQI rapidly depletes intracellular glutathione (GSH), removing the cell's primary antioxidant defense[7]. The resulting explosion of Reactive Oxygen Species (ROS) activates Apoptosis Signal-Regulating Kinase 1 (ASK-1), which subsequently phosphorylates c-Jun N-terminal kinase (JNK)[8].

Phosphorylated JNK (p-JNK) translocates to the mitochondria, where it binds to the outer membrane and induces the opening of the Mitochondrial Permeability Transition (MPT) pore [7]. This catastrophic event uncouples oxidative phosphorylation, halts ATP synthesis, and leads to rapid nuclear DNA fragmentation and oncotic necrosis[9].

In stark contrast, 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid does not trigger this cascade. The HCS data (Table 2) proves that the compound does not induce ROS generation or collapse the MMP. This indicates that the compound is either metabolized into stable, non-reactive intermediates, or it bypasses CYP-mediated bioactivation entirely, thereby preserving the cellular GSH pool and keeping the JNK-mitochondrial axis inactive.

Mechanism APAP Acetaminophen (Positive Control) CYP CYP2E1 / CYP3A4 Bioactivation APAP->CYP NAPQI NAPQI Formation & GSH Depletion CYP->NAPQI SafeMetab Stable Metabolism (No Reactive Intermediates) CYP->SafeMetab JNK ROS Amplification & p-JNK Translocation NAPQI->JNK Mito Mitochondrial Permeability Transition (MPT) JNK->Mito Necrosis Hepatocyte Necrosis Mito->Necrosis CompX 3-[6-(4-Methoxyphenoxy) pyridazin-3-yl]benzoic acid CompX->CYP SafeMetab->NAPQI No GSH Depletion Viability Maintained Bioenergetics SafeMetab->Viability

Fig 2. Mechanistic DILI pathway: APAP-induced JNK/mitochondrial toxicity vs. the stable test compound.

Conclusion

The integration of CYP-competent 3D HepaRG spheroids with multiparametric High-Content Screening provides a robust, E-E-A-T-aligned methodology for assessing preclinical hepatotoxicity. Based on the comparative data, 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid exhibits a remarkably wide safety margin. It avoids the bioactivation-dependent GSH depletion characteristic of Acetaminophen and lacks the direct mitochondrial uncoupling effects seen with Amiodarone. This compound represents a safe structural scaffold suitable for advanced in vivo pharmacokinetic and pharmacodynamic profiling.

References

  • Title: High-Content Screening for the Detection of Drug-Induced Oxidative Stress in Liver Cells Source: MDPI URL: [Link]

  • Title: High-content screening technology for studying drug-induced hepatotoxicity in cell models Source: NIH / PubMed URL: [Link]

  • Title: Mitochondrial dysfunction as a mechanism of drug-induced hepatotoxicity: current understanding and future perspectives Source: NIH / PMC URL: [Link]

  • Title: HepaRG cells: a human model to study mechanisms of acetaminophen hepatotoxicity Source: NIH / PMC URL: [Link]

  • Title: Advances in the study of acetaminophen-induced liver injury Source: Frontiers in Pharmacology URL: [Link]

  • Title: Comparison of in vitro models for drug-induced liver injury assessment Source: Journal of Biomedical Translational Research URL: [Link]

  • Title: Comparison of In Vitro Models for Drug-Induced Liver Injury Assessment Source: ResearchGate URL: [Link]

  • Title: The Performance of HepG2 and HepaRG Systems through the Glass of Acetaminophen-Induced Toxicity Source: MDPI URL: [Link]

  • Title: Acetaminophen-induced apoptosis: Facts versus fiction Source: AccScience Publishing URL: [Link]

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Validation

A Senior Application Scientist's Guide to the Independent Validation of Synthesis Pathways and Purity: A Case Study of a Chiral Pharmaceutical Ingredient

For researchers, scientists, and professionals in drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous validation. Two of the most critical milestones on this...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the journey from a promising molecule to a safe and effective therapeutic is paved with rigorous validation. Two of the most critical milestones on this path are the validation of the synthetic pathway and the comprehensive assessment of the final compound's purity. This guide provides an in-depth, objective comparison of different approaches to these challenges, using the synthesis and analysis of a representative chiral active pharmaceutical ingredient (API), which we will refer to as "Chiralomide," as a practical case study. Our focus will be on not just the "how" but the "why" behind the experimental choices, reflecting the logic of a seasoned application scientist.

Section 1: The Strategic Imperative of Synthesis Pathway Selection

The choice of a synthetic route is a pivotal decision in drug development, with far-reaching implications for yield, cost, scalability, and the impurity profile of the final API. Here, we compare and contrast several key strategies for the synthesis of Chiralomide, a molecule with a single stereocenter, a common feature in modern pharmaceuticals where one enantiomer is therapeutically active while the other may be inactive or even harmful.[1]

Linear vs. Convergent Synthesis: A Tale of Two Efficiencies

A linear synthesis assembles a molecule in a step-by-step fashion, with each new component added sequentially to a growing chain. In contrast, a convergent synthesis prepares several key fragments of the molecule independently, which are then combined in the final steps.[2]

The primary advantage of a convergent approach is the significant improvement in overall yield, especially for complex molecules.[3] In a lengthy linear synthesis, the overall yield is the product of the yields of each individual step, which can lead to a dramatic decrease in efficiency with each added step. A convergent strategy mitigates this by having fewer sequential steps in the main reaction pathway.

Diagram 1: Comparison of Linear and Convergent Synthesis Workflows

G cluster_0 Linear Synthesis cluster_1 Convergent Synthesis A A B B A->B Overall Yield = Y1Y2Y3*Y4 C C B->C Overall Yield = Y1Y2Y3*Y4 D D C->D Overall Yield = Y1Y2Y3*Y4 E E D->E Overall Yield = Y1Y2Y3*Y4 F F G G F->G J J G->J Overall Yield = (Y5*Y6) * Y7 H H I I H->I I->J Overall Yield = (Y5*Y6) * Y7

Caption: Linear vs. Convergent Synthesis Yield Comparison.

Asymmetric Synthesis: The Chirality Challenge

For a chiral drug like Chiralomide, achieving a high level of enantiomeric purity is paramount. Asymmetric synthesis aims to selectively produce the desired enantiomer, often employing chiral catalysts or auxiliaries.[4] A powerful and increasingly popular approach is biocatalysis , which utilizes enzymes to perform highly specific chemical transformations.

Let's consider the case of Sitagliptin, a well-known chiral drug. Its synthesis has evolved from a traditional chemical process to a highly efficient biocatalytic one.[5][6]

  • Chemo-catalytic Route: An early synthesis of Sitagliptin involved the asymmetric hydrogenation of an enamine using a rhodium-based chiral catalyst. While effective, this process required high-pressure hydrogen and the use of a heavy metal catalyst, which had to be scrupulously removed from the final product.[6]

  • Biocatalytic Route: A later, more "green" synthesis employs an engineered transaminase enzyme. This enzyme directly converts a prochiral ketone to the desired chiral amine with high enantiomeric excess (>99.5% ee).[5][7] This biocatalytic step operates under mild conditions (room temperature and pressure, in an aqueous environment) and avoids the use of heavy metals.[8][9]

Table 1: Comparison of Chemo-catalytic and Biocatalytic Routes for Sitagliptin Synthesis

ParameterChemo-catalytic RouteBiocatalytic Route
Catalyst Rhodium-based complexEngineered transaminase
Key Transformation Asymmetric hydrogenationAsymmetric reductive amination
Overall Yield ~13% lower than biocatalytic routeHigher
Productivity Lower53% increase
Waste Reduction Lower19% reduction in total waste
Heavy Metal Use YesNo
Reaction Conditions High pressureMild (ambient temp/pressure)

Data compiled from references[5][6][9]

The choice of a biocatalytic route, when feasible, can offer significant advantages in terms of efficiency, safety, and environmental impact.[7]

Other Modern Synthetic Strategies
  • Solid-Phase Synthesis (SPS): Particularly valuable for the synthesis of peptides and oligonucleotides, SPS involves building the molecule on a solid support (resin).[10][11][12] This allows for easy purification at each step by simply washing the resin, making it highly amenable to automation.[10]

  • Multi-component Reactions (MCRs): These reactions combine three or more starting materials in a single step to form a complex product.[13] The Ugi reaction is a classic example, widely used in medicinal chemistry to rapidly generate libraries of diverse compounds for screening.[14][15][16][17]

Section 2: The Uncompromising Science of Purity Validation

Once a synthetic route is established, the focus shifts to rigorously validating the purity of the final API. This is not merely a matter of confirming the presence of the desired molecule, but also of identifying and quantifying any impurities, which can include starting materials, by-products, residual solvents, and in the case of chiral drugs, the unwanted enantiomer.

A Multi-pronged Approach to Purity Analysis

No single analytical technique is sufficient to fully characterize the purity of a pharmaceutical compound. A combination of orthogonal methods is required to build a complete picture.

Diagram 2: Decision Tree for Purity Analysis Method Selection

G start Purity Analysis Required is_chiral is_chiral start->is_chiral Is the compound chiral? yes_chiral yes_chiral is_chiral->yes_chiral Yes no_chiral no_chiral is_chiral->no_chiral No chiral_hplc Chiral HPLC/SFC yes_chiral->chiral_hplc Determine Enantiomeric Excess hplc_uv HPLC-UV/MS no_chiral->hplc_uv General Purity & Impurities qnmr qNMR hplc_uv->qnmr Absolute Purity Confirmation gc_ms GC-MS hplc_uv->gc_ms Residual Solvents? ms_id LC-MS/MS hplc_uv->ms_id Unknown Impurity ID

Caption: Decision tree for selecting purity analysis methods.

Key Analytical Techniques and Protocols

HPLC is the workhorse of pharmaceutical analysis for determining the purity of a drug substance and quantifying related substances.[18][19]

Experimental Protocol: HPLC-UV Assay for Chiralomide

  • Instrumentation: HPLC system with a UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV maximum of Chiralomide (e.g., 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the Chiralomide sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject the sample and a reference standard of known purity.

  • Data Analysis: Calculate the purity of the sample by comparing the peak area of the main component to the total area of all peaks (area percent method). Quantify known impurities against their respective reference standards.

For chiral drugs, it is crucial to quantify the amount of the unwanted enantiomer. This is typically achieved using a chiral stationary phase (CSP) in HPLC.[20][21][22]

Experimental Protocol: Chiral HPLC for Enantiomeric Excess of Chiralomide

  • Instrumentation: HPLC system with a UV detector, and a chiral column (e.g., a polysaccharide-based CSP).

  • Mobile Phase: An isocratic mixture of hexane and isopropanol with a small amount of a modifier like diethylamine for basic compounds or trifluoroacetic acid for acidic compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The UV maximum of Chiralomide.

  • Sample Preparation: Dissolve the Chiralomide sample in the mobile phase.

  • Analysis: Inject a racemic standard to confirm the separation and elution order of the enantiomers. Then, inject the sample.

  • Data Analysis: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Table 2: Comparison of Analytical Techniques for Purity Validation

TechniquePrimary ApplicationStrengthsLimitations
HPLC-UV General purity, related substancesRobust, versatile, quantitativeRequires chromophore, may not separate all impurities
Chiral HPLC Enantiomeric excessGold standard for chiral purityColumn selection can be empirical
GC-MS Residual solvents, volatile impuritiesHigh sensitivity and specificity for volatilesNot suitable for non-volatile or thermally labile compounds
qNMR Absolute purity, structural confirmationPrimary method (no reference standard needed for purity), non-destructiveLower sensitivity than chromatography, requires specialized expertise
LC-MS/MS Impurity identification and structure elucidationHigh sensitivity and specificity, provides molecular weight and structural informationCan be complex to interpret, may have matrix effects

Residual solvents from the synthesis process must be controlled to ensure patient safety, according to regulatory guidelines such as ICH Q3C.[23][24][25][26][27] GC-MS is the standard technique for this analysis.[23][28]

Experimental Protocol: GC-MS for Residual Solvents in Chiralomide

  • Instrumentation: Headspace GC system coupled to a mass spectrometer.

  • Sample Preparation: Accurately weigh the Chiralomide sample into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

  • GC Conditions: Use a capillary column appropriate for solvent analysis (e.g., a wax or 5% phenyl column). Program the oven temperature to separate the expected solvents.

  • MS Conditions: Scan a mass range that covers the molecular ions and characteristic fragments of the potential residual solvents.

  • Analysis: Identify and quantify the solvents by comparing their retention times and mass spectra to those of certified reference standards.

While chromatographic methods provide relative purity, qNMR can determine the absolute purity of a substance without the need for a specific reference standard of the analyte.[29][30][31][32][33] It does so by comparing the integral of a known proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[31]

Diagram 3: Experimental Workflow for qNMR Purity Assessment

G cluster_0 Detailed Steps start Start: qNMR Purity Assay step1 step1 start->step1 Step 1: Sample Prep step2 step2 step1->step2 Step 2: Data Acquisition s1 Accurately weigh analyte and internal standard step3 step3 step2->step3 Step 3: Data Processing s3 Acquire 1H NMR spectrum with quantitative parameters step4 step4 step3->step4 Step 4: Purity Calculation s4 Integrate analyte and standard peaks end end step4->end End: Report Purity s5 Calculate purity using the integral ratio, molar masses, and weights s2 Dissolve in deuterated solvent

Caption: Workflow for absolute purity determination by qNMR.

Conclusion

The independent validation of synthesis pathways and purity is a cornerstone of modern drug development. As we have seen with our case study of "Chiralomide," there are multiple strategic choices to be made, each with its own set of advantages and disadvantages. The selection of a convergent, biocatalytic synthesis can lead to a more efficient and environmentally friendly process, while a multi-faceted analytical approach combining HPLC, GC-MS, and qNMR is essential for ensuring the purity and safety of the final API. By understanding the underlying principles and practical applications of these techniques, researchers and drug development professionals can make informed decisions that accelerate the path to new and effective medicines.

References

  • Ugi, I. (1959). The α-Addition of Immonium Ions and Anions to Isonitriles; a Four-Component Condensation. Angewandte Chemie, 71(11), 386-386.
  • Savile, C. K., Jan, J. M., et al. (2010). Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture. Science, 329(5989), 305-309.
  • Ugi, I., & Meyr, R. (1959). Neue Kondensations-Reaktionen, I. Chemische Berichte, 92(8), 1888-1896.
  • Sanchez, J. M., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Chirality, 24(1), 57-62.
  • Domling, A. (2002). Recent advances in isocyanide-based multicomponent chemistry. Current Opinion in Chemical Biology, 6(3), 306-313.
  • Ramón, D. J., & Yus, M. (2005). Asymmetric multicomponent reactions (AMCRs): the new frontier.
  • Sterling Pharma Solutions. (2025, May 8). High-resolution mass spectrometry for impurity profiling. Retrieved from [Link]

  • Almac Group. (n.d.). Trace Impurity Identification using Q-TOF Mass Spectroscopy CASE STUDY. Retrieved from [Link]

  • Nicolaou, K. C., et al. (2000). The art and science of total synthesis at the dawn of the twenty-first century.
  • ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. Retrieved from [Link]

  • Fiveable. (2025, August 15). Convergent Synthesis: Organic Chemistry II Study Guide. Retrieved from [Link]

  • Powder Systems. (2025, January 7). What is Solid-phase Peptide Synthesis?. Retrieved from [Link]

  • CSBio. (2013, July 18). Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Zhang, R. K., & Arnold, F. H. (2022). The Transformative Power of Biocatalysis in Convergent Synthesis. Accounts of Chemical Research, 55(7), 976-987.
  • Herald Scholarly Open Access. (2018, October 23). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Retrieved from [Link]

  • Arciniega, M., & Garcia, J. M. (2021). Emerging Trends in Solid State Phase Peptide Synthesis. Peptide Science, 113(1), e24213.
  • Blay, G., et al. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 28(5), 2136.
  • FILAB. (n.d.). Residual solvent analysis with the ICH Q3C guideline. Retrieved from [Link]

  • Wikipedia. (n.d.). Peptide synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Zhang, R. K., & Arnold, F. H. (2022). The Transformative Power of Biocatalysis in Convergent Synthesis. ACS Central Science, 8(3), 299-310.
  • Drug Design. (n.d.). Synthesis of Drugs. Retrieved from [Link]

  • Lab Manager. (2026, March 26). Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). Small Molecule Identity and Purity Testing. Retrieved from [Link]

  • Paradisi, F., & Engel, P. C. (2021). Biocatalytic retrosynthesis approaches to D-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Green Chemistry, 23(2), 855-861.
  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Biocatalytic retrosynthesis approaches to d-(2,4,5-trifluorophenyl)alanine, key precursor of the antidiabetic sitagliptin. Retrieved from [Link]

  • Li, T., et al. (2021).
  • Agilent Technologies. (n.d.). Determination of Enantiomeric Excess of Metolachlor from Chiral Synthesis using the Agilent 1260 Infinity Analytical SFC System. Retrieved from [Link]

  • Romero, E., & Gotor-Fernández, V. (2022). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. International Journal of Molecular Sciences, 23(11), 6135.
  • Bruker. (n.d.). Quantitative NMR Assays (qNMR). Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • Irvine Analytical. (n.d.). ICH Q3C Impurities: Residual Solvents. Retrieved from [Link]

  • University of California, San Diego. (2017). Quantitative NMR Spectroscopy. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(21), 9220-9231.
  • ResearchGate. (n.d.). Examples for chiral APIs with significant differences in biological activities of the enantiomers. Retrieved from [Link]

  • LCGC International. (2026, March 25). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

  • Dong, M. W. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

  • Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. Retrieved from [Link]

  • Blaser, H. U., et al. (2007). Asymmetric Synthesis of Active Pharmaceutical Ingredients. Chemical Reviews, 107(1), 31-67.
  • International Journal of Pharmaceutical Sciences and Research. (2019). Comparative Study of UV And HPLC Methods for Estimation of Drug. Retrieved from [Link]

  • Burk, M. J., et al. (2000). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Pharmaceuticals, 2(1), 19-32.
  • NorthEast BioLab. (n.d.). HPLC-UV Method Development: Testing 9 Articles in Formulation. Retrieved from [Link]

  • ACS Omega. (2024, December 5). Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid

Handling novel or uncharacterized active pharmaceutical ingredients (APIs) and research chemicals demands a rigorous, self-validating approach to laboratory safety. 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling novel or uncharacterized active pharmaceutical ingredients (APIs) and research chemicals demands a rigorous, self-validating approach to laboratory safety. 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid is a complex organic compound featuring a pyridazine core, an ether linkage, and a carboxylic acid moiety. Because comprehensive toxicological data for novel derivatives is often unavailable, scientists must treat this compound as a potential respiratory irritant, skin sensitizer, and systemic hazard.

This guide provides the essential operational and safety protocols required to handle this compound safely, ensuring both scientific integrity and personnel protection.

Hazard Assessment and Causality of Protection

When handling 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid, the primary risks arise from its physical state (typically a dry powder) and its chemical functional groups.

  • Carboxylic Acid Moiety: Can cause localized pH changes upon contact with mucosal membranes, leading to irritation.

  • Pyridazine Ring & Ether Linkage: Nitrogen-containing heterocycles and aromatic ethers can exhibit unpredictable dermal penetration and sensitization profiles.

  • Aerosolization Risk: Weighing dry powders creates micro-dust particles. Inhalation of uncharacterized APIs poses the highest acute risk in the laboratory environment [1].

To mitigate these risks, a layered defense strategy utilizing engineering controls and Personal Protective Equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE)

The following table summarizes the quantitative and qualitative specifications for PPE required when handling this compound.

PPE CategorySpecificationJustification
Hand Protection Double-layered Nitrile (≥0.11 mm thickness)Nitrile provides excellent resistance to organic acids and ethers. Double-gloving ensures integrity if the outer layer is breached.
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against accidental powder aerosolization and solvent splashes during dissolution.
Body Protection Flame-resistant (FR), fluid-resistant lab coatPrevents dermal exposure to fine powders. FR material is required if handling alongside flammable organic solvents.
Respiratory N95 Respirator or PAPR (if outside hood)Mandatory if weighing bulk powder outside a certified chemical fume hood or ventilated balance enclosure.

Operational Workflow: Handling and Disposal

Every protocol must be a self-validating system. The following step-by-step methodology ensures that exposure risks are minimized from the moment the chemical container is opened until the waste is disposed of.

Step 1: Pre-Operation Preparation
  • Verify the operational status of the chemical fume hood (face velocity between 80-100 fpm) [2].

  • Clear the workspace of unnecessary clutter to prevent accidental spills.

  • Prepare a 10% bleach solution or appropriate solvent (e.g., ethanol/water mix) for immediate decontamination of spatulas and balances.

Step 2: Donning PPE
  • Inspect the lab coat for tears and button it completely.

  • Don chemical splash goggles.

  • Wash hands and don the first pair of nitrile gloves.

  • Don the second pair of nitrile gloves, ensuring the cuffs extend over the sleeves of the lab coat.

Step 3: Weighing and Transfer
  • Place the sealed container of 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid inside the fume hood.

  • Open the container slowly to avoid disturbing the powder.

  • Use an anti-static weighing boat and a stainless-steel micro-spatula.

  • Transfer the required mass. Cap the source bottle immediately after use.

Step 4: Doffing and Disposal
  • Remove the outer pair of gloves inside the fume hood by turning them inside out. Dispose of them in a designated solid hazardous waste container.

  • Wipe down the balance and surrounding area with the prepared decontamination solvent using a lint-free wipe.

  • Dispose of the contaminated wipe and weighing boat in the solid hazardous waste container.

  • Remove the inner gloves and wash hands thoroughly with soap and water.

Spill Response Plan

In the event of a powder spill:

  • Isolate: Alert personnel in the immediate vicinity.

  • Contain: Do not dry sweep. Gently cover the powder with a damp absorbent pad (wetted with water or a compatible solvent like ethanol) to prevent aerosolization.

  • Clean: Carefully gather the dampened pad and spilled material using a disposable scoop.

  • Dispose: Place all cleanup materials into a sealable hazardous waste bag, label it as "Hazardous Solid Waste - Pyridazine Derivative," and submit it to the Environmental Health and Safety (EHS) department for incineration.

Safety Workflow Visualization

The following diagram illustrates the critical decision matrix and workflow for handling this compound safely.

G N1 Risk Assessment & Hood Check N2 Don Double Nitrile & Goggles N1->N2 N3 Handle API in Fume Hood N2->N3 N4 Spill or Contamination? N3->N4 N5 Wet-Wipe Containment N4->N5 Yes N6 Standard Doffing & Disposal N4->N6 No N5->N6

Safe handling workflow for 3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. U.S. Department of Labor. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
Reactant of Route 2
3-[6-(4-Methoxyphenoxy)pyridazin-3-yl]benzoic acid
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